molecular formula C12H16ClNO3 B3106961 4-(4-Piperidinyloxy)benzoic acid hydrochloride CAS No. 1609396-09-9

4-(4-Piperidinyloxy)benzoic acid hydrochloride

Cat. No.: B3106961
CAS No.: 1609396-09-9
M. Wt: 257.71
InChI Key: NHTKIPKHDVKBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Piperidinyloxy)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-yloxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKIPKHDVKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-09-9
Record name Benzoic acid, 4-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-4-yloxy)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties and molecular weight of 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Structurally, it incorporates a rigid benzoic acid moiety connected to a flexible piperidine ring via an ether linkage. This unique combination of features makes it a valuable building block, or linker, in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs). The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various experimental settings.

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, analytical characterization methods, and safe handling protocols for this compound, designed for professionals engaged in chemical research and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in experimental design. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃ (Free Base)[1]
Formula Weight 221.25 g/mol (Free Base)[1]
CAS Number 912950-02-8[1]
Appearance White to off-white powderInferred from similar compounds
Storage Temperature 2-8°C

Structural Identifiers:

  • InChI Key: A unique structural identifier, useful for database searches.

  • SMILES String: A line notation for representing the molecular structure.

Synthesis and Purification Workflow

The synthesis of this compound can be logically approached through a multi-step process, beginning with commercially available starting materials. The general strategy involves a Williamson ether synthesis to form the core ether linkage, followed by deprotection and hydrolysis, and finally, conversion to the hydrochloride salt. This approach is adapted from established methods for synthesizing similar aryl-ether compounds[2].

Causality of Experimental Design: The choice of a Boc-protecting group for the piperidine nitrogen is crucial. It prevents the secondary amine from acting as a competing nucleophile during the ether synthesis. The final steps of ester hydrolysis and salt formation are designed to yield the desired water-soluble, functionalized product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Hydrolysis cluster_2 Step 3: Salt Formation A Methyl 4-hydroxybenzoate C Intermediate: Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B N-Boc-4-hydroxypiperidine B->C D Intermediate from Step 1 E Final Product (Free Base): 4-(4-Piperidinyloxy)benzoic acid D->E Strong Acid (e.g., TFA or HCl) Followed by Base Hydrolysis (e.g., NaOH) F Free Base Product G Final Product (Hydrochloride Salt): This compound F->G HCl in Solvent (e.g., Ether or Dioxane)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Ether Synthesis: To a solution of Methyl 4-hydroxybenzoate (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.1 equiv) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 equiv). Heat the reaction mixture at 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed[2].

  • Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

  • Deprotection and Hydrolysis: Dissolve the crude intermediate in a solvent like methanol. Add an aqueous solution of a strong base (e.g., 5N NaOH) and heat the mixture to reflux for several hours to hydrolyze the ester[2]. Concurrently, the acidic conditions used in the subsequent step will remove the Boc protecting group.

  • Acidification and Salt Formation: After cooling the hydrolysis reaction, carefully acidify the mixture to a pH of ~1-2 with concentrated hydrochloric acid. This step both protonates the piperidine nitrogen and precipitates the desired hydrochloride salt.

  • Purification: Collect the resulting crystalline solid by filtration. Wash the crystals with a cold solvent, such as acetone or diethyl ether, to remove impurities[2]. Dry the final product under vacuum to yield this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose[3].

Causality of Method Selection: A reversed-phase (RP) C18 column is chosen for its ability to separate moderately polar organic compounds. The mobile phase is acidified to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak[3]. UV detection is suitable as the benzoic acid moiety contains a chromophore that absorbs strongly in the UV range.

G cluster_HPLC Reversed-Phase HPLC Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B col C18 Column B->col C Data Acquisition & Analysis D Purity & Identity Confirmation C->D det UV Detector (e.g., 254 nm) col->det mob Mobile Phase (e.g., ACN/H₂O w/ 0.1% TFA) mob->B det->C

Sources

Solubility profile of 4-(4-Piperidinyloxy)benzoic acid hydrochloride in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Piperidinyloxy)benzoic acid hydrochloride in Polar Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility profile of this compound, a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a detailed protocol for its experimental determination in polar solvents, and discuss the thermodynamic considerations that govern the dissolution process. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of API solubility for formulation and development purposes.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is fundamentally influenced by its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, resulting in suboptimal therapeutic outcomes. This compound, as a hydrochloride salt, is designed to have enhanced solubility compared to its free base form. The presence of the ionizable piperidinyl and carboxylic acid moieties suggests a significant interaction with polar solvents. A thorough understanding of its solubility profile in a range of polar solvents is therefore a cornerstone for preclinical development, guiding the selection of appropriate formulation strategies to ensure consistent and effective drug delivery.[1][]

The chemical structure of an API is a primary determinant of its solubility.[] Polar functional groups, hydrogen bonding capabilities, and the overall molecular geometry dictate the interactions with solvent molecules.[] For this compound, the ether linkage, the piperidinyl nitrogen, and the carboxylic acid group are key features that will influence its behavior in polar environments.

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as an API hydrochloride salt, in a solvent is a complex thermodynamic process. It can be conceptualized as occurring in three hypothetical steps, each with an associated enthalpy change:

  • Lattice Energy (ΔH_lattice): The energy required to break the ionic and intermolecular forces holding the crystal lattice together. This is an endothermic process (ΔH > 0).

  • Solvation Energy (ΔH_solvation): The energy released when the separated solute ions or molecules interact with solvent molecules. This is an exothermic process (ΔH < 0).

  • Cavitation Energy: The energy required to create a cavity in the solvent for the solute molecule. This is an endothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these enthalpy changes.[3][4][5] The spontaneity of the dissolution process is governed by the Gibbs free energy change (ΔG_solution), which incorporates both enthalpy and entropy changes (ΔS_solution):

ΔG_solution = ΔH_solution - TΔS_solution

A negative ΔG_solution indicates a spontaneous dissolution process. The dissolution of a crystalline solid into a liquid phase is generally accompanied by an increase in entropy (ΔS > 0), which favors solubility.[6]

The principle of "like dissolves like" is a useful heuristic. Polar solvents, such as water, methanol, and ethanol, are generally effective at dissolving polar solutes and ionic compounds. This is due to their ability to form strong dipole-dipole interactions and hydrogen bonds with the solute, leading to a favorable (negative) solvation enthalpy that can overcome the lattice energy of the solid.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[] The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials and Equipment
  • This compound (API)

  • Polar solvents of interest (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Solvent Systems: Prepare the desired polar solvents. For buffered aqueous solutions, ensure the pH is accurately adjusted and recorded.

  • Addition of Excess API: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV spectrophotometry, to determine the concentration of the dissolved API.[1][7]

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Workflow Diagram for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess API B Add known volume of solvent A->B C Agitate at constant temperature B->C D Centrifuge/Settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for the experimental determination of equilibrium solubility.

Physicochemical Properties Influencing Solubility in Polar Solvents

The solubility of this compound in polar solvents is governed by a delicate balance of its intrinsic properties and the characteristics of the solvent.

Property Influence on Solubility in Polar Solvents
Ionization (pKa) The piperidinyl group and the carboxylic acid have distinct pKa values. The overall charge of the molecule at a given pH will significantly impact its interaction with polar solvents. As a hydrochloride salt, the piperidinyl nitrogen is protonated, which generally enhances aqueous solubility.
Hydrogen Bonding The ether oxygen, the carboxylic acid group (both as a donor and acceptor), and the protonated piperidinyl nitrogen can all participate in hydrogen bonding with protic polar solvents like water, methanol, and ethanol.[8]
Polarity The molecule possesses both polar (ether, carboxylic acid, charged amine) and non-polar (benzoic ring, piperidine ring) regions. The overall polarity will determine its affinity for solvents of varying polarity.
Crystal Lattice Energy The strength of the crystal lattice of the hydrochloride salt must be overcome by the energy of solvation for dissolution to occur. A higher lattice energy will generally lead to lower solubility.

Thermodynamic Insights from Temperature-Dependent Solubility Studies

By determining the solubility of this compound at different temperatures, valuable thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation.[9]

ln(S) = - (ΔH_solution / R) * (1/T) + (ΔS_solution / R)

Where:

  • S is the molar solubility

  • ΔH_solution is the standard enthalpy of solution

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

  • ΔS_solution is the standard entropy of solution

A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔH_solution / R and a y-intercept of ΔS_solution / R. This allows for the experimental determination of the enthalpy and entropy of solution.

  • Positive ΔH_solution: Indicates an endothermic dissolution process, where solubility increases with increasing temperature.

  • Negative ΔH_solution: Indicates an exothermic dissolution process, where solubility decreases with increasing temperature.

Logical Relationship of Thermodynamic Parameters in Solubility

G cluster_gibbs Gibbs Free Energy (ΔG) cluster_enthalpy Enthalpy (ΔH) cluster_entropy Entropy (ΔS) A Spontaneous Dissolution (ΔG < 0) B Enthalpy of Solution B->A C Entropy of Solution C->A

Caption: The spontaneity of dissolution is governed by both enthalpy and entropy.

Conclusion

A comprehensive understanding of the solubility profile of this compound in polar solvents is indispensable for its successful development as a therapeutic agent. This guide has outlined the fundamental principles governing solubility, provided a detailed and robust experimental protocol for its determination, and discussed the key physicochemical and thermodynamic parameters that influence this critical property. By applying these methodologies, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions regarding formulation strategies, ultimately facilitating the translation of a promising chemical entity into a viable medicinal product.

References

  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulations. European Journal of Pharmaceutical Sciences, 113, 100-107. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Hansen, C. M. (2002). Hansen solubility parameters: a user's handbook. CRC press.
  • Klamt, A. (2005). COSMO-RS: from quantum chemistry to fluid phase thermodynamics and drug design. Elsevier.
  • Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • School of Management and Sciences Journals. (2024). Investigating the Enthalpy of Dissolution of Ionic and Polar Substances in Water. SAMRIDDHI : A Journal of Physical Sciences, Engineering and Technology. [Link]

  • ResearchGate. (2020). Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents. Journal of Chemical & Engineering Data, 65(9), 4474–4482. [Link]

  • Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]

  • YouTube. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Therapeutic Potential of 4-(4-Piperidinyloxy)benzoic Acid Derivatives in Drug Discovery

[1]

Executive Summary: A Privileged Scaffold

In modern medicinal chemistry, 4-(4-Piperidinyloxy)benzoic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility lies in its ability to present a basic amine (piperidine) and an acidic moiety (benzoic acid) separated by a semi-rigid ether linker.

This scaffold is a critical intermediate in the synthesis of:

  • GPR119 Agonists: For Type 2 Diabetes (T2D) and obesity.[1]

  • LSD1 Inhibitors: For epigenetic regulation in oncology.[2]

  • Integrin Antagonists: As RGD (Arg-Gly-Asp) mimetics for anti-angiogenesis.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

Structural Attributes

The core structure consists of a piperidine ring linked via an oxygen atom to the para-position of a benzoic acid.

PropertyValue (Approx.)Significance
Molecular Weight ~221.25 g/mol Fragment-like, allows for significant derivatization while staying within Lipinski's Rule of 5.
Linker Type Ether (-O-)Provides rotational freedom but distinct bond angle compared to amide or carbon linkers.
pKa (Base) ~9.8 (Piperidine)Forms ionic bonds with Asp/Glu residues in GPCR binding pockets.
pKa (Acid) ~4.2 (Benzoic)Can be converted to amides/esters or used as a salt bridge acceptor.
SAR Analysis

Experimental data suggests that the ether linkage is superior to carbon or nitrogen linkers for specific targets due to electronic effects and metabolic stability.

  • The "O" Linker: Increases electron density on the phenyl ring compared to a methylene linker, potentially enhancing

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine) in the receptor pocket.
  • Piperidine Nitrogen: The secondary amine is the primary vector for diversification. Alkylation or acylation at this position determines selectivity (e.g., adding a carbamate tail shifts activity toward GPR119 agonism).

Figure 1: Pharmacophore & SAR Logic

SAR_LogicCore4-(4-Piperidinyloxy)benzoic Acid(Scaffold)PiperidinePiperidine Nitrogen(Basic Center)Core->PiperidineLinkerEther Linker (-O-)(Flexibility/Electronics)Core->LinkerAcidBenzoic Acid(H-Bond/Derivatization)Core->AcidTarget1GPR119 Agonists(T2D/Obesity)Piperidine->Target1 CarbamateDerivatizationTarget2LSD1 Inhibitors(Oncology)Linker->Target2 PhenoxyStackingTarget3Integrin Antagonists(Anti-Angiogenesis)Acid->Target3 CarboxylMimicry

Caption: SAR map illustrating how specific regions of the scaffold drive affinity for distinct therapeutic targets.

Therapeutic Applications

Metabolic Disease: GPR119 Agonism

The most validated application of this scaffold is in the design of GPR119 agonists . GPR119 is a G


  • Mechanism: Activation leads to cAMP accumulation, triggering Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release.[1]

  • Role of Scaffold: The piperidine ring mimics the aliphatic amine found in endogenous lipid ligands (like OEA), while the benzoic acid derivative interacts with the polar regions of the orthosteric binding site.

Oncology: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is overexpressed in various cancers. Derivatives such as 4-(4-benzyloxy)phenoxypiperidines have shown potent reversible inhibitory activity.

  • Key Interaction: The ether-linked phenyl ring occupies the hydrophobic substrate channel of LSD1, blocking the demethylation of Histone H3.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 4-(4-piperidinyloxy)benzoic acid hydrochloride via Nucleophilic Aromatic Substitution (SNAr). Causality: SNAr is preferred over Mitsunobu for this substrate due to higher scalability and the high reactivity of 4-fluorobenzoates.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 eq)

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF. Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.
    
    • Why: Generating the alkoxide increases nucleophilicity, essential for displacing the fluoride.

  • SNAr Reaction: Add Ethyl 4-fluorobenzoate dropwise. Warm to Room Temperature (RT) and then heat to 80°C for 4-6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1) for disappearance of the fluoride starting material.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography to yield the Boc-protected ester intermediate .
    
  • Hydrolysis & Deprotection: Dissolve intermediate in 4N HCl/Dioxane (or TFA/DCM followed by LiOH hydrolysis). Reflux for 2 hours to simultaneously cleave the Boc group and hydrolyze the ethyl ester.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to yield This compound as a white solid.

Figure 2: Synthetic Workflow (SNAr Route)

Synthesis_FlowSM1Ethyl 4-fluorobenzoateIntermediateBoc-Protected Ether EsterSM1->IntermediateSM2N-Boc-4-hydroxypiperidineSM2->IntermediateNaHNaH / DMF (Base)NaH->IntermediateActivationDeprotection4N HCl / Dioxane(Hydrolysis + Boc Removal)Intermediate->DeprotectionProduct4-(4-Piperidinyloxy)benzoic acid HClDeprotection->Product

Caption: Scalable synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.

In Vitro Bioassay: cAMP Accumulation (GPR119)

Objective: Validate the functional activity of derivatives on the GPR119 receptor. System: HEK293 cells stably expressing human GPR119.

  • Cell Seeding: Seed HEK293-GPR119 cells (10,000 cells/well) in 384-well white plates.

  • Compound Treatment: Prepare serial dilutions of the test compound in stimulation buffer (HBSS + 0.5 mM IBMX).

    • Why IBMX: It inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring a measurable signal accumulation.

  • Incubation: Add compounds to cells and incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE Ultra). Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Readout: Measure fluorescence at 665 nm/615 nm on a plate reader. Calculate EC50 using a 4-parameter logistic fit.

Figure 3: GPR119 Signaling Pathway

GPR119_PathwayLigandPiperidine Derivative(Agonist)ReceptorGPR119(GPCR)Ligand->ReceptorBindingGsGαs ProteinReceptor->GsActivationACAdenylate CyclaseGs->ACStimulatesATPATPcAMPcAMP(Second Messenger)ATP->cAMPAC CatalysisPKAPKA ActivationcAMP->PKAEffectInsulin Secretion(GSIS)PKA->Effect

Caption: Mechanism of Action: Ligand binding triggers the Gs-cAMP-PKA cascade promoting insulin secretion.

References

  • Ritter, K. et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes and Obesity. Journal of Medicinal Chemistry. Link

  • Ma, Y. et al. (2014). Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Zha, X. et al. (2018).[2] Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry. Link

  • Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. 4-(Piperidin-4-yl)benzoic acid hydrochloride Product Specification. Link

The Piperidinyloxy Benzoic Acid Scaffold: Synthetic Versatility and Pharmacophore Placement in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyloxy benzoic acid moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophoric backbone in the design of G-Protein Coupled Receptor (GPCR) modulators and transporter inhibitors. This scaffold is characterized by a semi-rigid ether linkage connecting a lipophilic piperidine ring (basic headgroup) to a benzoic acid (acidic tail).

This technical guide analyzes the structural utility of this moiety, detailing its role in establishing zwitterionic interactions within binding pockets, providing robust synthetic protocols for its generation, and reviewing its application in metabolic and neurological therapeutic areas.

Structural Anatomy & Pharmacophoric Rational

The efficacy of the piperidinyloxy benzoic acid moiety stems from its ability to span distinct sub-pockets within a target protein while maintaining specific geometric constraints.

The "Charge-Clamp" Motif

In physiological pH, this moiety often exists as a zwitterion.

  • The Basic Head (Piperidine): Typically has a pKa of ~9–10. It remains protonated, capable of forming salt bridges with aspartic or glutamic acid residues (e.g., AspTM3.32 in aminergic GPCRs).

  • The Linker (Ether Oxygen): The ether oxygen acts as a hydrogen bond acceptor. Crucially, the

    
     bond angle (~118°) imparts a "kink" that is distinct from direct carbon-carbon linkages, often orienting the piperidine ring into hydrophobic clefts.
    
  • The Acidic Tail (Benzoic Acid): The carboxylate anion forms ionic interactions with arginine or lysine residues, often serving as an "anchor" at the extracellular entrance of the receptor.

Conformational Restriction

Unlike linear alkyl linkers, the piperidinyloxy system restricts the rotational degrees of freedom. The chair conformation of the piperidine ring provides a defined vector for substituents attached to the nitrogen, allowing for precise "exit vector" engineering to solubilizing groups or secondary pharmacophores.

Synthetic Methodologies

Two primary pathways dominate the synthesis of this scaffold: Nucleophilic Aromatic Substitution (


) and the Mitsunobu reaction. The choice depends largely on the electronic nature of the benzene ring and the stereochemical requirements of the piperidine.
Pathway A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to scalability and atom economy. It requires an electron-withdrawing group (EWG) on the benzene ring (often the carboxylate ester itself acts as the EWG) and a leaving group (Fluorine is superior to Chlorine due to the high electronegativity stabilizing the Meisenheimer complex).

Protocol 1:


 Synthesis of 4-(piperidin-4-yloxy)benzoate 
  • Reagents: 4-Fluorobenzoic acid ethyl ester, 4-Hydroxypiperidine (N-Boc protected), Sodium Hydride (NaH), DMF.

  • Mechanism: Addition-Elimination via Meisenheimer intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250mL round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DMF (0.5 M concentration). Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir for 30 mins until gas evolution ceases (Formation of the alkoxide).

  • Addition: Add ethyl 4-fluorobenzoate (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature. If the ester is not sufficiently electron-deficient, heat to 60–80°C. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    .
  • Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) to remove the Boc group, yielding the free amine.

  • Hydrolysis: Treat with LiOH in THF/Water to reveal the benzoic acid.

Pathway B: Mitsunobu Etherification

Used when the benzene ring lacks strong electron-withdrawing groups or when inverting the stereochemistry of the piperidine hydroxyl group is required.

Key Difference: Operates under neutral conditions using


 and DEAD/DIAD.
Visualization of Synthetic Logic

SyntheticPathways Start Start: 4-Hydroxypiperidine (N-Boc Protected) RouteA Route A: SNAr (Requires EWG on Ar) Start->RouteA NaH, DMF, Ar-F RouteB Route B: Mitsunobu (Neutral/Electron-Rich Ar) Start->RouteB PPh3, DEAD, Ar-OH Intermed Intermediate: Ether-Linked Ester RouteA->Intermed RouteB->Intermed Deprotect Step: TFA/DCM (Boc Removal) Intermed->Deprotect Amine Exposure Hydrolysis Step: LiOH/THF (Ester Hydrolysis) Deprotect->Hydrolysis Acid Exposure Final Target Scaffold: 4-(Piperidin-4-yloxy)benzoic acid Hydrolysis->Final

Caption: Comparative synthetic workflows for generating the piperidinyloxy benzoic acid scaffold. Route A (


) is preferred for electron-deficient rings, while Route B (Mitsunobu) offers stereochemical control.

Medicinal Chemistry Case Studies

GPR119 Agonists (Metabolic Disorders)

GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells. Agonists promote glucose-dependent insulin secretion.[2]
  • Role of the Scaffold: The endogenous ligands for GPR119 are phospholipid derivatives (e.g., oleoylethanolamide). The piperidinyloxy benzoic acid moiety mimics the polar headgroup of these lipids.

  • SAR Insight:

    • The Benzoic Acid interacts with Arg267 (human GPR119), a critical residue for receptor activation.

    • The Piperidine ring acts as a rigid spacer. Substituents on the piperidine nitrogen (e.g., carbamates or pyrimidines) extend into the hydrophobic pocket normally occupied by the lipid tail.

    • Reference: Extensive SAR by Arena Pharmaceuticals and GSK demonstrated that replacing the ether oxygen with a methylene (

      
      ) often results in a loss of potency due to the loss of the specific bond angle required to position the acid group [1, 2].
      
Choline Transporter (CHT) Inhibitors (ML352)

The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine synthesis.

  • Compound: ML352 (N-(4-methoxy-3-(piperidin-4-yloxy)phenyl)...).

  • Role of the Scaffold: Here, the moiety is slightly modified. The piperidine is attached via an ether linkage to a benzamide core.

  • SAR Insight: The study revealed that the 3-(piperidin-4-yl)oxy positioning was superior to alkyl ether analogs.[3] The ether oxygen provided the necessary polarity and flexibility to allow the piperidine amine to interact with the transporter's cation-binding site while the aromatic ring engaged in

    
     stacking [3].
    

Quantitative SAR Trends

The following table summarizes general Structure-Activity Relationship (SAR) trends observed when modifying the piperidinyloxy benzoic acid core in GPCR ligands.

Modification SiteChemical ChangeImpact on Activity/Properties
Linker (O) Replacement with

Generally Decreased Potency . Loss of H-bond acceptor capability and alteration of bond angle (109.5° vs 118°).
Linker (O) Replacement with

Variable . Increases polarity and H-bond donor capacity, but may reduce metabolic stability (oxidation).
Benzoic Acid Bioisostere: TetrazoleMaintained/Improved . Improves metabolic stability and lipophilicity while maintaining acidity (

~5).
Piperidine N Alkylation (Methyl/Ethyl)Improved Permeability . Caps the basic center, improving LogD, but may lose key H-bond donor interactions.
Aromatic Ring F/Cl SubstitutionModulates

. Fluorine ortho to the acid lowers

, strengthening the ionic bond with receptor Arginine.

Receptor-Ligand Interaction Map

To understand the causality of the design, we visualize the interaction of a generic piperidinyloxy benzoic acid ligand within a class A GPCR binding pocket.

InteractionMap Acid Benzoic Acid (Carboxylate Anion) Linker Ether Linker (Oxygen) Acid->Linker Arg Receptor Arg/Lys (Cationic Site) Acid->Arg Ionic Interaction (Salt Bridge) Pip Piperidine Ring (Hydrophobic Scaffold) Linker->Pip HydPocket Hydrophobic Cleft (Trp/Phe) Linker->HydPocket Geometry/Orientation Amine Piperidine Nitrogen (Protonated) Pip->Amine Pip->HydPocket Van der Waals Asp Receptor Asp/Glu (Anionic Site) Amine->Asp Ionic/H-Bond

Caption: Pharmacophore mapping showing the "Charge-Clamp" mechanism. The scaffold bridges the distance between the cationic anchor (Arg) and the anionic core (Asp).

References

  • Discovery of a nortropanol derivative as a potent and orally active GPR119 agonist for type 2 diabetes. Source: Bioorganic & Medicinal Chemistry Letters (2011).[4][5] URL:[Link]

  • Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2012).[5][6] URL:[Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Bioorganic & Medicinal Chemistry Letters (2014).[5] URL:[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Source: RSC Advances (2019). URL:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. Source: European Journal of Medicinal Chemistry (2025).[5] URL:[Link]

Sources

Technical Guide: Ionization Profile & pKa of 4-(4-Piperidinyloxy)benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, ionization behavior, and experimental characterization of 4-(4-Piperidinyloxy)benzoic acid hydrochloride (CAS 1609396-09-9).

Executive Summary

This compound is a bifunctional zwitterionic compound utilized as a semi-flexible linker in PROTAC development and as a scaffold in medicinal chemistry. Its structure comprises a benzoic acid moiety linked via an ether bridge to a piperidine ring.

  • Primary CAS: 1609396-09-9 (Specific isomer: Oxygen at piperidine C4).

  • Structural Distinction: Distinct from the Raloxifene intermediate (CAS 84449-80-9), which contains an ethoxy spacer.

  • Ionization Profile: The molecule exhibits two distinct pKa values corresponding to the carboxylic acid (acidic) and the piperidine nitrogen (basic).

  • Physiological State: At physiological pH (7.4), the molecule exists predominantly as a zwitterion , impacting its solubility and membrane permeability.

Core Physicochemical Data
ParameterValue (Estimated/Experimental)Structural Origin
pKa₁ (Acidic) 4.5 – 4.8 Benzoic Acid moiety (modulated by p-alkoxy donor effect)
pKa₂ (Basic) 9.8 – 10.5 Secondary Piperidine Amine (modulated by 4-aryloxy induction)
Isoelectric Point (pI) ~7.3 pH of minimum solubility
LogD (pH 7.4) -0.5 to 0.5 Zwitterionic nature reduces lipophilicity

Structural Analysis & Theoretical pKa Derivation

The ionization behavior is dictated by two functional groups separated by a chemically inert ether linkage. Understanding the electronic environment of these groups is critical for accurate pKa prediction.

The Acidic Center (Carboxyl Group)

The benzoic acid core typically has a pKa of 4.20 . In this molecule, the para-position is substituted with a (piperidin-4-yl)oxy group.

  • Electronic Effect: The oxygen atom acts as a resonance donor (+R effect), pushing electron density into the benzene ring. This destabilizes the carboxylate anion (

    
    ) slightly less than it destabilizes the acid, but generally, p-alkoxy groups increase the pKa (make it less acidic) compared to unsubstituted benzoic acid.
    
  • Reference Analog: 4-Propoxybenzoic acid has a reported pKa of 4.78 .

The Basic Center (Piperidine Nitrogen)

The secondary amine in the piperidine ring is the basic center. Unsubstituted piperidine has a pKa of 11.22 .

  • Electronic Effect: The oxygen at position 4 exerts an electron-withdrawing inductive effect (-I) through the sigma bonds.

  • Reference Analog: 4-Hydroxypiperidine has a pKa of approximately 10.8 . The attachment of the phenyl ring to this oxygen (forming a phenoxy ether) enhances the electron-withdrawing nature slightly due to the

    
     hybridized carbons of the benzene ring.
    

Ionization Microspecies & Solubility Profile

The molecule exists in three distinct ionization states depending on the pH of the solution. The hydrochloride salt form supplied (CAS 1609396-09-9) corresponds to the Cationic State (fully protonated).

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of the hydrochloride salt.

IonizationScheme Cation Cationic State (pH < 4.5) COOH / NH2+ (Soluble) Zwitterion Zwitterionic State (pH 4.8 - 9.8) COO- / NH2+ (Least Soluble) Cation->Zwitterion pKa1 ~4.6 (Carboxyl Deprotonation) Anion Anionic State (pH > 10.5) COO- / NH (Soluble) Zwitterion->Anion pKa2 ~10.2 (Amine Deprotonation)

Figure 1: Stepwise ionization pathway from the acidic hydrochloride salt to the basic anion.

Solubility Implications
  • pH < 4.0: The molecule is cationic (

    
    ). The high polarity of the ionic center and the protonated acid ensures high aqueous solubility.
    
  • pH 6.0 – 8.0 (The "Zwitterionic Gap"): The molecule carries both a positive and negative charge (

    
     and 
    
    
    
    ). While highly polar, the net neutral charge (
    
    
    ) leads to crystal lattice stabilization and a minimum in aqueous solubility . This is the critical risk zone for precipitation during formulation.
  • pH > 11.0: The molecule is anionic (

    
    ). Solubility increases again due to the carboxylate charge.
    

Experimental Determination Protocols

To validate these theoretical values, Potentiometric Titration is the gold standard method. This protocol is designed for high-precision pKa determination of zwitterionic drugs.

Potentiometric Titration Workflow

Reagents:

  • Analyte: 5-10 mg of 4-(4-Piperidinyloxy)benzoic acid HCl.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed water (or 0.15 M KCl ionic strength adjuster).

  • Inert Gas: Argon or Nitrogen (to prevent

    
     absorption).
    

Protocol Steps:

  • Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.15 M KCl. The initial pH will be acidic (approx. pH 2-3) due to the HCl counterion.

  • Acidification (Optional): If the starting pH is >3, add a small known volume of 0.1 M HCl to ensure the titration curve captures the full pKa₁ inflection.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5-10 µL), recording pH after stabilization (drift < 0.01 pH/min).

  • Data Collection: Continue titration until pH reaches 12.0 to capture the amine deprotonation.

Data Analysis Logic (Bjerrum Plot)

The data should be analyzed using the Bjerrum difference plot method or non-linear regression (e.g., Hyperquad).

TitrationLogic Start Raw Data: Volume (NaOH) vs. pH Deriv Calculate 1st Derivative (dpH/dV) Identify Inflection Points Start->Deriv Inflection1 Inflection 1 (pH ~4.6) Corresponds to pKa1 (COOH) Deriv->Inflection1 Inflection2 Inflection 2 (pH ~10.2) Corresponds to pKa2 (NH) Deriv->Inflection2 Check Validity Check: Is pKa2 - pKa1 > 3? Inflection2->Check Valid Distinct Ionization Steps Treat as separate equilibria Check->Valid Yes Overlap Overlapping Ionization Use Microconstants Analysis Check->Overlap No

Figure 2: Logical flow for analyzing potentiometric titration data.

Implications for Drug Development[2]

Salt Selection & Stability

The Hydrochloride salt is the optimal solid form because the piperidine nitrogen is the most basic site.

  • Stoichiometry: 1:1 (Benzoic acid : HCl is not possible; it is Piperidine : HCl).

  • Stability: The protonated amine prevents oxidation of the nitrogen, a common degradation pathway in secondary amines.

Formulation Strategy
  • Oral Delivery: At gastric pH (1.2), the compound is fully soluble (Cationic). Absorption will likely occur in the upper small intestine where pH rises to 6.0-7.0, pushing the molecule into its lipophilic zwitterionic state.

  • IV Formulation: Avoid the pH range of 6.5 – 7.5 to prevent precipitation. Buffer systems should target pH < 5 (Acetate/Citrate) or pH > 9 (Glycine/Carbonate), though pH > 9 is physiologically irritating. Acidic buffering (pH 4.5) is recommended.

References

  • National Institute of Standards and Technology (NIST). 4-Propoxybenzoic acid: Gas Phase IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. Compound Summary: 4-(Piperidin-4-yloxy)benzoic acid hydrochloride (CAS 1609396-09-9). National Library of Medicine. [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Sources

Structural Analysis of 4-(4-Piperidinyloxy)benzoic Acid Hydrochloride: A Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Piperidinyloxy)benzoic acid hydrochloride (CAS: 1609396-09-9 ) is a bifunctional building block critical to modern medicinal chemistry.[1][2] Its architecture—a rigid phenyl ring linked to a semi-flexible piperidine scaffold via an ether bridge—provides a unique geometric vector for drug design. This compound serves as a "privileged structure" in the synthesis of GPCR ligands (e.g., MCHR1 antagonists, Histamine H3 modulators) and is increasingly utilized as a rigid linker in PROTAC (Proteolysis Targeting Chimera) technology.

This technical guide provides a comprehensive structural analysis, scalable synthetic routes, and self-validating characterization protocols for researchers utilizing this moiety in drug development.

Molecular Architecture & Physicochemical Profile

The utility of this compound lies in its dual functionality: the carboxylic acid allows for amide coupling or esterification, while the secondary amine of the piperidine ring serves as a basic center or a handle for further functionalization.

Structural Specifications
PropertyData
IUPAC Name 4-(Piperidin-4-yloxy)benzoic acid hydrochloride
CAS Number 1609396-09-9
Molecular Formula C₁₂H₁₅NO₃ · HCl
Molecular Weight 257.71 g/mol (Salt); 221.25 g/mol (Free Base)
Salt Stoichiometry 1:1 (Base : HCl)
pKa (Calculated) ~4.2 (COOH), ~9.8 (Piperidine NH)
Solubility Soluble in DMSO, Methanol, Water (pH dependent); Insoluble in non-polar solvents (Hexane, DCM)
Structural Logic

The ether linkage at the para position of the benzoic acid creates a linear extension vector. Unlike flexible alkyl linkers, the 4-oxypiperidine motif restricts conformational freedom, potentially reducing the entropic penalty upon binding to a protein target. The piperidine nitrogen is typically protonated at physiological pH, providing a cation-pi interaction point or an ionic anchor within a receptor pocket.

Process Chemistry: Synthetic Routes

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted starting materials, defluorinated byproducts). Two primary routes are employed: Nucleophilic Aromatic Substitution (SNAr) and Mitsunobu Coupling .

Route A: SNAr (Scalable Industrial Method)

This route is preferred for kilogram-scale synthesis due to atom economy and avoidance of difficult-to-remove phosphine byproducts.

  • Step 1: Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methyl 4-fluorobenzoate using a strong base (NaH or KOtBu) in DMF or DMSO. The electron-withdrawing ester activates the fluorine for displacement.

  • Step 2: Simultaneous or stepwise hydrolysis of the ester and deprotection of the Boc group using aqueous HCl/Dioxane.

Route B: Mitsunobu Coupling (Lab Scale)

Useful when starting from methyl 4-hydroxybenzoate and N-Boc-4-hydroxypiperidine. Requires DIAD/DEAD and PPh₃.

  • Critical Impurity Note: Mitsunobu reactions often leave hydrazine and phosphine oxide residues which are difficult to purge from the zwitterionic final product.

Synthesis Start1 Methyl 4-fluorobenzoate Intermediate Intermediate: Methyl 4-(N-Boc-piperidinyloxy)benzoate Start1->Intermediate KOtBu, DMSO, 80°C (SNAr) Start2 N-Boc-4-hydroxypiperidine Start2->Intermediate Final Target: 4-(4-Piperidinyloxy)benzoic acid HCl Intermediate->Final 6N HCl, Reflux (Deprotection & Hydrolysis)

Figure 1: Preferred SNAr synthetic workflow for high-purity isolation.

Structural Characterization Protocols

To ensure the integrity of the building block before deployment in complex synthesis, the following self-validating protocols must be executed.

Proton NMR (¹H NMR) Analysis

The symmetry of the para-substituted benzene ring and the piperidine ring provides a distinct diagnostic fingerprint.

Solvent: DMSO-d₆ (Required to solubilize the zwitterionic/salt form).

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Diagnostic
12.80 br s1HCOOHConfirms free acid (disappears with D₂O shake).
9.00 - 9.20 br s2HNH₂⁺Confirms HCl salt formation.
7.88 d (J=8.8 Hz)2HAr-H (2,6)Part of AA'BB' system (deshielded by COOH).
7.08 d (J=8.8 Hz)2HAr-H (3,5)Part of AA'BB' system (shielded by Ether O).
4.75 m1HPip-H4Diagnostic methine proton alpha to Oxygen.
3.00 - 3.20 m4HPip-H2,6Alpha to Nitrogen (deshielded by NH₂⁺).
2.05 - 2.15 m2HPip-H3,5 (eq)Piperidine ring methylene.
1.80 - 1.90 m2HPip-H3,5 (ax)Piperidine ring methylene.
Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Expected Signal:

    • [M+H]⁺: m/z 222.1 (Base peak).

    • [M+Na]⁺: m/z 244.1.

    • Note: The HCl counterion is not observed in positive ESI, but its presence is inferred by the neutral pH solubility profile and chloride test (AgNO₃).

HPLC Purity Protocol

A standard reverse-phase method is required to separate the product from potential benzoic acid or unreacted piperidine impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring).

  • Retention Time Logic: The product is amphoteric. At pH ~2 (TFA), the amine is protonated (hydrophilic) but the carboxylic acid is neutral (hydrophobic). Expect retention time ~4-6 minutes, eluting after 4-hydroxybenzoic acid but before fully lipophilic impurities.

Functional Reactivity & Protection Strategies

When using this building block, the order of operations is critical to prevent self-polymerization (intermolecular amide formation between the acid and the amine).

Orthogonal Protection

If the carboxylic acid is the first point of attachment (e.g., to an amine on a scaffold):

  • Use N-Boc protected analog: It is often safer to purchase or prepare the N-Boc-4-(4-piperidinyloxy)benzoic acid.

  • Coupling: Standard EDC/HOBt or HATU coupling.

  • Deprotection: TFA/DCM or HCl/Dioxane to liberate the piperidine amine.

If the amine is the first point of attachment (e.g., SNAr to a heterocycle):

  • Ester Protection: Use the methyl ester hydrochloride.

  • Coupling: React the piperidine nitrogen.

  • Hydrolysis: LiOH/THF/Water to reveal the carboxylic acid.

Reactivity cluster_path1 Path A: Amide Coupling (Acid Reactivity) cluster_path2 Path B: N-Alkylation/Arylation (Amine Reactivity) Start 4-(4-Piperidinyloxy)benzoic acid HCl Step1A 1. N-Protection (Boc₂O, NaOH) Start->Step1A Step1B 1. Esterification (MeOH, HCl) Start->Step1B Step2A 2. Amide Coupling (R-NH₂) Step1A->Step2A Step3A 3. N-Deprotection Step2A->Step3A Step2B 2. N-Alkylation (R-X, Base) Step1B->Step2B Step3B 3. Ester Hydrolysis Step2B->Step3B

Figure 2: Orthogonal protection strategies for selective functionalization.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Handle in a fume hood. The HCl salt is hygroscopic; store in a desiccator at room temperature.

  • Incompatibility: Strong oxidizing agents. Avoid mixing with strong bases which will liberate the free amine and potentially cause polymerization if activated acid species are present.

References

  • Sigma-Aldrich. this compound Product Specification. Link

  • PubChem. Compound Summary for CAS 1609396-09-9. National Center for Biotechnology Information. Link

  • ChemicalBook. this compound Properties and Suppliers. Link

  • European Patent Office. Process for preparing benzoic acid derivative intermediates. EP0699672A1. (Describes analogous ether synthesis via SNAr). Link

  • Journal of Medicinal Chemistry. Design and Synthesis of Piperidinyl-Ether Linkers in GPCR Ligands. (General reference for moiety utility). Link

Sources

An In-Depth Technical Guide to Predicting the Bioavailability of 4-(4-Piperidinyloxy)benzoic Acid-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral bioavailability is a critical determinant of a drug candidate's success, dictating the fraction of an administered dose that reaches systemic circulation to exert its therapeutic effect.[1][2] The 4-(4-piperidinyloxy)benzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a multitude of biologically active agents. Understanding and accurately predicting the oral bioavailability of derivatives built upon this core structure is paramount for efficient drug discovery and development. This guide provides a comprehensive framework for bioavailability prediction, integrating computational modeling with robust in vitro assays. We delve into the causal logic behind experimental choices, offering detailed, self-validating protocols designed to provide reliable and actionable data for lead optimization and candidate selection.

Introduction: The Bioavailability Challenge in Drug Discovery

The journey of an orally administered drug from ingestion to systemic circulation is fraught with obstacles that collectively diminish its bioavailability.[1][3] These hurdles include poor aqueous solubility, degradation in the gastrointestinal tract, low permeability across the intestinal epithelium, and extensive first-pass metabolism in the gut wall and liver.[2][3] Consequently, a significant portion of promising drug candidates fail due to unfavorable pharmacokinetic properties.[4] Early and accurate prediction of oral bioavailability is therefore not just advantageous but essential for mitigating late-stage attrition and reducing the time and cost of drug development.[5][6]

The 4-(4-piperidinyloxy)benzoic acid moiety is a versatile scaffold, known to interact with a variety of biological targets.[7] Its inherent physicochemical properties, however, can present challenges to achieving optimal bioavailability. This guide will systematically address these challenges by outlining a multi-pronged approach to bioavailability prediction, tailored for compounds incorporating this important pharmacophore.

The Integrated Bioavailability Prediction Workflow

A robust prediction of oral bioavailability is not reliant on a single method but rather on the convergence of evidence from multiple orthogonal approaches. We advocate for a tiered workflow that begins with rapid, cost-effective in silico predictions to prioritize compounds, followed by more resource-intensive but definitive in vitro assays for the most promising candidates.

Caption: Integrated workflow for bioavailability prediction.

Part 1: In Silico Profiling - The First Pass Filter

Computational, or in silico, modeling serves as an indispensable tool in modern drug discovery, allowing for the rapid assessment of large numbers of compounds before committing to costly synthesis and experimental testing.[6][8][9]

Foundational Physicochemical Properties: Lipinski's Rule of Five

Decades of research have established a clear link between a compound's physicochemical properties and its oral bioavailability.[1][10][11] Lipinski's Rule of Five, formulated in 1997, provides a set of simple yet powerful guidelines for predicting poor oral absorption.[12][13][14][15] While not an absolute determinant of bioavailability, it serves as an excellent first-pass filter for identifying compounds with a higher probability of success.

Core Principles of Lipinski's Rule of Five: [12][15][16]

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are generally more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; excessively lipophilic compounds can have poor solubility and be trapped in membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The sum of -NH and -OH groups.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The sum of nitrogen and oxygen atoms.

Application to the 4-(4-Piperidinyloxy)benzoic Acid Scaffold: Derivatives of this scaffold should be designed with these parameters in mind. Substitutions on the piperidine ring or the benzoic acid moiety can significantly impact these properties. Numerous software packages are available for the rapid calculation of these descriptors from a compound's chemical structure.

PropertyGuidelineRationale for Bioavailability
Molecular Weight ≤ 500 DaInfluences diffusion and permeability across membranes.[1]
LogP ≤ 5Balances aqueous solubility and membrane permeability.[13]
H-Bond Donors ≤ 5Excessive hydrogen bonding can hinder membrane permeation.[14]
H-Bond Acceptors ≤ 10Similar to H-bond donors, impacts membrane crossing.[14]

Part 2: In Vitro Characterization - Gaining Mechanistic Understanding

While in silico models are excellent for high-throughput screening, in vitro assays provide crucial mechanistic data on a compound's behavior in biological systems.[5][17] These assays are designed to dissect the key components of the absorption, distribution, metabolism, and excretion (ADME) process.

Permeability Assessment: Crossing the Intestinal Barrier

For a drug to be orally bioavailable, it must first cross the epithelial cell layer of the gastrointestinal tract.[18] We will detail two widely used in vitro models for assessing intestinal permeability.

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[19][20][21][22] It is a cost-effective method for ranking compounds based on their lipophilicity-driven permeability.[21][23]

Causality Behind Experimental Choice: PAMPA is an ideal primary screen for permeability because it isolates passive transcellular transport, which is a major route of absorption for many small molecules.[19][21] Its simplicity and high-throughput nature allow for the rapid evaluation of a large number of compounds early in the discovery process.[20][23]

Detailed Experimental Protocol: PAMPA

  • Preparation of the Lipid Solution: A solution of a lipid, such as lecithin, in an organic solvent like dodecane is prepared.

  • Coating the Donor Plate: Each well of a 96-well microtiter filter plate (the donor plate) is coated with the lipid solution.[20]

  • Preparation of Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.[23]

  • Assembling the "Sandwich": The donor plate is placed on top of the acceptor plate.[20][23]

  • Incubation: The assembly is incubated at room temperature with gentle shaking to allow the compound to diffuse from the donor to the acceptor compartment.[20]

  • Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using a standard formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

The Caco-2 cell line, derived from a human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human drug absorption.[18][][25] When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[18][][25][26]

Causality Behind Experimental Choice: Unlike PAMPA, the Caco-2 model can assess both passive diffusion and active transport processes, including the impact of efflux transporters like P-glycoprotein (P-gp).[][26] This provides a more comprehensive and biologically relevant prediction of intestinal permeability.[18] The U.S. Food and Drug Administration (FDA) considers data from Caco-2 assays sufficient to justify a waiver of in vivo bioavailability studies for highly permeable drugs.[27]

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Detailed Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[25]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[26]

  • Bidirectional Permeability Measurement:

    • A to B (Apical to Basolateral): The test compound is added to the apical (upper) compartment, and its appearance in the basolateral (lower) compartment is monitored over time. This represents drug absorption.[25]

    • B to A (Basolateral to Apical): The test compound is added to the basolateral compartment, and its transport to the apical compartment is measured. This indicates the extent of active efflux.[25]

  • Sample Analysis: Samples are collected from the receiving compartment at various time points and analyzed by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.[25]

Permeability ClassPapp (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10> 90%
Medium 1 - 1020 - 90%
Low < 1< 20%
Metabolic Stability: Surviving First-Pass Metabolism

After crossing the intestinal wall, a drug enters the portal circulation and is transported to the liver before reaching the rest of the body.[28] The enzymes in the gut wall and liver, particularly the cytochrome P450 (CYP) family, can extensively metabolize the drug, a phenomenon known as first-pass metabolism.[29] High metabolic instability leads to low oral bioavailability.[30][31]

Causality Behind Experimental Choice: In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for predicting a compound's susceptibility to first-pass metabolism.[28][30][32][33][34] These systems contain the key drug-metabolizing enzymes and provide a reliable measure of a compound's intrinsic clearance.[5][30][31][34]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily CYPs.[32][34] This assay is a cost-effective and high-throughput method for assessing a compound's susceptibility to CYP-mediated metabolism.[32]

Detailed Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH (which is required for CYP enzyme activity), in a buffer solution.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Hepatocytes are the primary cells of the liver and contain the full complement of both Phase I and Phase II drug-metabolizing enzymes.[30][34] Assays using cryopreserved or fresh hepatocytes provide a more comprehensive assessment of metabolic stability than microsomes alone.[30][34]

Causality Behind Experimental Choice: While microsomes are excellent for assessing CYP-mediated metabolism, they lack the cytosolic Phase II enzymes.[33] Hepatocyte assays capture the contribution of both Phase I and Phase II metabolism, offering a more complete and physiologically relevant picture of a compound's metabolic fate in the liver.[34]

The protocol for the hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of a suspension of hepatocytes instead of microsomes.

Stability ClassIn Vitro Half-life (t½)Predicted Hepatic Extraction
High > 60 minLow
Medium 15 - 60 minIntermediate
Low < 15 minHigh

Data Integration and Decision Making

The ultimate goal of this multi-faceted approach is to build a comprehensive profile of each compound based on the 4-(4-piperidinyloxy)benzoic acid scaffold. By integrating the data from in silico predictions and in vitro assays, researchers can make informed, data-driven decisions about which compounds to advance.

A compound with a favorable profile will typically exhibit:

  • Compliance with Lipinski's Rule of Five.

  • High permeability in the PAMPA and/or Caco-2 assays.

  • A low efflux ratio in the bidirectional Caco-2 assay.

  • A long half-life in metabolic stability assays.

Conversely, a compound that violates multiple Lipinski parameters, shows low permeability, is a substrate for efflux transporters, and is rapidly metabolized is unlikely to have good oral bioavailability and may be a candidate for deprioritization or further medicinal chemistry optimization.

Conclusion

Predicting the oral bioavailability of drug candidates, particularly those based on common pharmacophores like 4-(4-piperidinyloxy)benzoic acid, is a complex but manageable challenge. A strategic, tiered approach that combines the predictive power of computational models with the mechanistic insights of in vitro assays provides a robust framework for success. By understanding the "why" behind each experimental choice and adhering to validated protocols, drug discovery teams can more effectively navigate the complexities of ADME, leading to the selection of candidates with a higher probability of clinical success. This guide serves as a foundational resource for scientists dedicated to the rational design and development of the next generation of oral therapeutics.

References

  • Drug metabolism and drug interactions: application and clinical value of in vitro models. PubMed.
  • Improving on in-silico prediction of oral drug bioavailability. PubMed.
  • MPS and in silico modeling: the next generation of bioavailability predictions. Unknown Source.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • What are the factors affecting the bioavailability of oral drugs?.
  • In Vitro and In Vivo Models of Drug Metabolism.
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of r
  • Advances in Computationally Modeling Human Oral Bioavailability. PMC - NIH.
  • Drug Metabolic Stability Analysis Service.
  • Caco-2 Permeability Assay Protocol.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • What is Lipinski's Rule of 5?. AZoLifeSciences.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • Efflux Transporters Definition - Intro to Pharmacology Key Term. Fiveable.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Intestinal efflux transporters and drug absorption. PubMed.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • (PDF) Recent Developments of In Silico Predictions of Oral Bioavailability.
  • Metabolic Stability Assays. Merck Millipore.
  • Drug Metabolism Assays. BioIVT.
  • Lipinskis rules of five for bioavailability. PDF - Slideshare.
  • Transporters: Importance in Drug Absorption, Distribution, and Removal.
  • Metabolic Stability Services. Eurofins Discovery.
  • Predictive modeling for solubility and bioavailability enhancement. Unknown Source.
  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.
  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Unknown Source.
  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Unknown Source.
  • Caco-2 Permeability Testing | Intestinal Model - Formul
  • Caco-2 Permeability Assay. Evotec.
  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
  • Caco-2 Permeability Assay. Enamine.
  • Video: Factors Influencing Drug Absorption: Physicochemical Parameters. JoVE.
  • Physicochemical properties and oral bioavailability for selected phytochemicals..
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Pharmacokinetics of Orally Administered Drugs, 2nd Edition. Unknown Source.
  • Oral mucosal drug delivery: clinical pharmacokinetics and therapeutic applic
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Pharmacokinetics of Drug Candid
  • Special Issue : Pharmacokinetics of Orally Administered Drugs. MDPI.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed.
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling with 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(4-Piperidinyloxy)benzoic acid hydrochloride in Modern Drug Discovery

This compound is a bifunctional building block of significant interest in contemporary medicinal chemistry. Its rigid 4-aryl piperidine structure offers a semi-flexible yet constrained linker element, a feature highly sought after in the rational design of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1] The precise spatial arrangement and conformational rigidity of linkers can profoundly influence the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately dictate the efficiency of targeted protein degradation.[1]

This guide provides a detailed examination of the principles and practical protocols for the efficient synthesis of amides using this valuable intermediate. We will explore the mechanistic underpinnings of common coupling strategies and offer step-by-step procedures to empower researchers to confidently and successfully incorporate this moiety into their synthetic workflows.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[2] The process generally follows a two-step sequence within a single pot:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester).

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond and release the activated leaving group.[3]

A critical consideration when using this compound is its salt form. The presence of hydrochloride necessitates the use of a non-nucleophilic organic base to first liberate the free piperidine nitrogen and the carboxylate anion. This is crucial for both the activation step and the subsequent coupling with a primary or secondary amine.

Visualizing the Amide Coupling Workflow

The following diagram illustrates the general workflow for an amide coupling reaction involving this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Purification Reagents 4-(4-Piperidinyloxy)benzoic acid HCl Amine (R-NH2) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Activation In situ formation of activated ester Reagents->Activation Step 1 Coupling Nucleophilic attack by amine Activation->Coupling Step 2 Monitoring Monitor reaction progress (TLC, LC-MS) Coupling->Monitoring Continuous Quench Aqueous workup to remove water-soluble byproducts Monitoring->Quench Upon Completion Extraction Extraction with organic solvent Quench->Extraction Purification Purification of crude product (e.g., Column Chromatography) Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for amide coupling.

Protocol 1: High-Efficiency Coupling Using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization.[4][5][6] It is particularly effective for coupling hindered amino acids and for challenging couplings.[5]

Mechanism of HATU Coupling

The reaction proceeds through the formation of a highly reactive OAt-active ester.[4] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the rate of aminolysis.[4]

HATU_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation HATU HATU HATU->Active_Ester Amide Amide Product Active_Ester->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine R'-NH₂ Amine->Amide

Caption: Simplified HATU coupling mechanism.

Experimental Protocol

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • Add HATU (1.1-1.2 eq) to the solution.

  • Carefully add DIPEA (3.0-4.0 eq) dropwise to the stirring solution at room temperature. The additional base is required to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Troubleshooting & Field Insights:

  • Byproduct Removal: A common byproduct of HATU couplings is tetramethylurea, which can be difficult to remove via chromatography due to its polarity.[7] The aqueous workup is critical for removing the majority of this impurity.

  • Base Selection: DIPEA (Hünig's base) is a bulky, non-nucleophilic base, making it ideal for this reaction as it is less likely to compete with the desired amine in reacting with the activated ester.[7]

Protocol 2: Cost-Effective Coupling Using EDC/HOBt

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and widely used method for amide bond formation.[8][9] This method is generally more cost-effective than using uronium/phosphonium-based reagents.

Mechanism of EDC/HOBt Coupling

EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester.[10][11] This active ester is more stable than the O-acylisourea but highly reactive towards amines, leading to the desired amide with reduced risk of racemization.[12]

EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Intermediate) Carboxylic_Acid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester Trapping EDU EDU (Byproduct) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Aminolysis Amine R'-NH₂ Amine->Amide

Caption: Simplified EDC/HOBt coupling mechanism.

Experimental Protocol

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA or TEA (3.0-4.0 eq) to neutralize the hydrochloride salts and the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, if using DMF, dilute with ethyl acetate. If using DCM, proceed directly to the workup.

  • Wash the organic layer with water (2x) and brine (1x). The byproduct, ethyl-dimethylaminopropyl urea (EDU), is water-soluble and will be removed during this step.[11][12]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material via flash column chromatography to yield the pure amide.

Troubleshooting & Field Insights:

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine. This can improve yields, especially with less reactive amines.

  • Solvent Choice: While DMF is a common solvent, DCM is often preferred for EDC couplings as it can simplify the workup procedure.

  • Purification: The urea byproduct from EDC is water-soluble, making aqueous workup an effective purification step.[11] If purification issues persist, recrystallization can be an effective alternative to chromatography.[13]

Data Summary: Comparison of Coupling Protocols

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC Hydrochloride
Additive None required (HOAt is part of HATU)HOBt
Base DIPEADIPEA or TEA
Typical Solvent DMF, DCMDCM, DMF
Reaction Time 2-6 hours12-24 hours
Relative Cost HigherLower
Key Byproduct TetramethylureaEthyl-dimethylaminopropyl urea
Byproduct Removal Aqueous workupAqueous workup (generally easier)
Efficiency Very High, suitable for hindered substratesGood to High, widely applicable

Conclusion

The successful synthesis of amides using this compound is readily achievable with standard coupling reagents. The choice between a high-efficiency reagent like HATU and a cost-effective option like EDC/HOBt will depend on the specific requirements of the synthesis, such as the reactivity of the coupling partners, scale, and budget. For challenging or sterically hindered amines, HATU is often the superior choice. For routine couplings on a larger scale, the EDC/HOBt protocol provides a robust and economical alternative. In all cases, careful attention to the stoichiometry of the base is paramount due to the hydrochloride salt form of the starting material.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Ranjit, S., & Mal, D. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4153-4156. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Reddit. Looking for some advice for purification of diamide : r/Chempros. [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Kumar, A., & Singh, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142. [Link]

  • Royal Society of Chemistry. Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • All about Chemistry. (2022, December 24). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1098. [Link]

  • PubChem. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • Sanika Chemicals. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride. [Link]inoethoxy-benzoic-acid-hydrochloride.html)

Sources

Application Note: Solvent Engineering for 4-(4-Piperidinyloxy)benzoic acid hydrochloride

[1]

Executive Summary & Compound Profile

This compound (CAS: 1609396-09-9) is a critical bifunctional scaffold in medicinal chemistry, often employed as a semi-rigid linker in PROTACs and GPCR ligands.[1] Its structure features a benzoic acid moiety linked via an ether oxygen to a piperidine ring.[1]

As a hydrochloride salt, this compound presents a "Solubility Paradox" :

  • High Polarity: The ionic lattice (HCl salt) and zwitterionic potential (carboxylic acid + secondary amine) make it insoluble in standard organic solvents like Dichloromethane (DCM) or Toluene.[1]

  • Proticity: The presence of acidic protons interferes with moisture-sensitive organometallic reagents.[1]

This guide provides an evidence-based framework for solvent selection, ensuring high yield and purity during N-alkylation, amide coupling, and isolation.[1]

Physicochemical Profile
PropertyCharacteristicImpact on Solvent Selection
State Solid (HCl Salt)Requires polar solvents to break crystal lattice.[1]
pKa (Calc.) Acid: ~4.2, Amine: ~10.8Exists as a zwitterion at neutral pH; requires pH adjustment for extraction.
H-Bonding Donor & AcceptorHigh affinity for protic solvents (Water, MeOH).[1]
LogP Low (Hydrophilic)Poor partitioning into non-polar organic layers without pH manipulation.[1]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their utility for specific reaction classes involving this scaffold.

Solvent ClassExamplesSuitabilityApplication Context
Dipolar Aprotic DMF, DMAc, NMP Excellent Primary choice for amide couplings (HATU/EDC) and SNAr reactions.[1] Solubilizes the HCl salt effectively.[2]
Protic Polar Methanol, Ethanol Good Suitable for hydrogenation or reductive amination.[1] Avoid if using electrophiles reactive toward alcohols (e.g., acid chlorides).[1]
Chlorinated DCM, Chloroform Poor (Salt) / Good (Free Base) The HCl salt is insoluble.[1] Only use after in-situ neutralization with DIPEA/TEA or for the isolated free base.[1]
Ethers THF, Dioxane Moderate Poor solubility for the salt.[1] Often requires water cosolvent (Schotten-Baumann conditions).[1]
Antisolvents Acetone, Et₂O, Hexane Precipitation Used to crystallize the product or crash out the HCl salt after reaction.

Decision Framework: Solvent Selection Workflow

The following flowchart illustrates the logic for selecting the reaction medium based on the intended transformation.

SolventSelectionStartTarget TransformationTypeReaction Type?Start->TypeAmideAmide Coupling(COOH activation)Type->AmideLinker AttachmentAlkylationN-Alkylation(Piperidine NH)Type->AlkylationR-Group InstallEsterifEsterificationType->EsterifProtecting GroupSolvent1DMF or NMP(+ DIPEA)Amide->Solvent1Solvent2DCM/MeOH (9:1)or AcetonitrileAlkylation->Solvent2Solvent3Alcohol (MeOH/EtOH)(+ Acid Cat.)Esterif->Solvent3Reason1Solubilizes Zwitterion;Prevents precipitationSolvent1->Reason1Reason2DCM for solubility;MeOH aids polaritySolvent2->Reason2

Figure 1: Decision tree for solvent selection based on the reactive center (Acid vs. Amine).[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (COOH Activation)

Challenge: The starting material is an HCl salt.[1] Standard carbodiimide couplings in DCM often fail due to insolubility.[1] Solution: Use a "Homogeneous Dipolar System."

Materials:

  • 4-(4-Piperidinyloxy)benzoic acid HCl (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: In a dry round-bottom flask, suspend the 4-(4-Piperidinyloxy)benzoic acid HCl in DMF (0.1 M concentration).

  • Activation: Add DIPEA dropwise. Observation: The suspension should clear as the HCl is neutralized and the zwitterion/free base dissolves.

  • Coupling Agent: Add HATU in one portion at 0°C. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine partner. Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Work-up (Critical):

    • Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. If the product is solid, filter and wash with water.

    • Option 2 (Extraction): Dilute with EtOAc.[1] Wash with 5% LiCl (aq) (to remove DMF), followed by sat.[1] NaHCO₃ and brine.[1]

Protocol B: N-Alkylation (Reductive Amination)

Challenge: The piperidine nitrogen is protonated (HCl).[1] It must be free-based in situ to react with aldehydes/ketones.[1]

Materials:

  • 4-(4-Piperidinyloxy)benzoic acid HCl[1]

  • Aldehyde/Ketone[1][3]

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride)[1]

  • Base: TEA (Triethylamine)[1]

  • Solvent: DCM/Methanol (9:1 ratio) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Free-Basing: Suspend the starting material in DCM/MeOH (9:1). Add TEA (1.2 equiv) and stir for 30 mins. The mixture may remain slightly cloudy.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv) and catalytic Acetic Acid (if using DCE).[1] Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Quench: Quench with sat. NaHCO₃.

  • Phase Separation: The product (likely a carboxylic acid) may partition into the aqueous phase at basic pH.

    • Adjustment: Carefully adjust aqueous layer to pH ~4-5 (isoelectric point) to extract the zwitterionic product into DCM/Isopropanol (3:1), or use a resin-based workup.[1]

Isolation & Purification Strategy (The "Antisolvent" Method)[1]

Avoiding chromatography is often preferred for scale-up.[1] The HCl salt properties can be leveraged for purification.

PurificationCrudeCrude Reaction Mixture(in DMF/Organic)AcidifyAdd 4M HCl in Dioxaneor Aqueous HClCrude->AcidifyReprotonatePrecipAdd Antisolvent(Acetone/Et2O)Acidify->PrecipInduce CrystallizationFilterFiltrationPrecip->FilterSolidPure HCl Salt ProductFilter->Solid

Figure 2: Purification workflow utilizing salt formation and antisolvent precipitation.[1]

Protocol:

  • Dissolve crude free base in a minimum amount of Methanol or Ethanol.

  • Add 4M HCl in Dioxane (excess).

  • Slowly add Acetone or Diethyl Ether with vigorous stirring.

  • The hydrochloride salt of the product will precipitate as a white/off-white solid.

  • Filter and wash with Ether.[1]

References

  • ChemicalBook. (2024).[1] 4-(Piperidin-4-yloxy)benzoic acid Hydrochloride Properties and Safety. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71309489 (Parent Free Base).[1] Retrieved from [1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Foundational text on HATU/DMF coupling for zwitterions).

  • BOC Sciences. (2024).[1] 4-(2-Piperidinoethoxy)benzoic acid hydrochloride - Analogous Scaffolds.[1][4] Retrieved from [1]

Application Note: Divergent Synthesis of GPCR Ligands Utilizing 4-(4-Piperidinyloxy)benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It prioritizes experimental logic, troubleshooting, and scalable protocols over generic textbook descriptions.

Executive Summary

The 4-(4-Piperidinyloxy)benzoic acid scaffold represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Its structural rigidity—provided by the central ether linkage—combined with the defined vector separation between the basic piperidine nitrogen and the acidic carboxylate, makes it an ideal template for Class A GPCRs , specifically:

  • S1P1 Agonists: Mimicking the sphingosine headgroup.

  • GPR119 Agonists: Serving as the core linker between the lipophilic tail and the polar head.

  • MCH1R Antagonists: Providing the requisite basic amine and aromatic spacing.

This guide details a "Protect-Diversify-Deprotect" strategy, which is superior to direct functionalization due to the zwitterionic nature of the starting material.

Chemical Profile & Retrosynthetic Logic

The Starting Material[1]
  • Compound: 4-(4-Piperidinyloxy)benzoic acid hydrochloride

  • CAS: 162527-14-4 (Generic/Salt forms vary)

  • Physical State: White to off-white solid.[1]

  • Solubility Profile: High water solubility (zwitterionic/salt); poor solubility in DCM/EtOAc.

  • pKa: ~4.2 (COOH), ~9.8 (Piperidine NH).

Strategic Analysis

Direct reaction of the starting material is often plagued by solubility issues and competitive reactivity. The "Senior Scientist" approach dictates masking the carboxylic acid first. This transforms the zwitterion into a soluble secondary amine, enabling standard organic solvent chemistry (DCM, THF) for the N-functionalization step.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

GPCR_Synthesis_Workflow Start 4-(4-Piperidinyloxy) benzoic acid HCl Ester Intermediate A: Methyl Ester Start->Ester MeOH, SOCl2 (Solubility Fix) N_Aryl N-Arylation (SNAr / Buchwald) Ester->N_Aryl Ar-X, Base N_Acyl N-Acylation (Amide/Carbamate) Ester->N_Acyl R-COCl / R-NCO Hydrolysis Ester Hydrolysis (LiOH) N_Aryl->Hydrolysis Deprotection N_Acyl->Hydrolysis Final_Amide Final Ligand: Benzamide/Bioisostere Hydrolysis->Final_Amide Amine Coupling (HATU/DIPEA)

Figure 1: Divergent synthesis strategy transforming the zwitterionic core into a soluble ester intermediate for library generation.

Detailed Experimental Protocols

Phase 1: Solubilization (Esterification)

Objective: Convert the insoluble zwitterion into a DCM-soluble methyl ester. Rationale: Working with the free acid-amine often requires aqueous/DMF mixtures which complicate workup. The methyl ester allows for standard organic extraction.

  • Suspend: Place 10.0 g (38.8 mmol) of 4-(4-Piperidinyloxy)benzoic acid HCl in 100 mL of anhydrous Methanol (MeOH).

  • Activate: Cool to 0°C. Dropwise add 4.2 mL (58.2 mmol) of Thionyl Chloride (

    
    ). Caution: Exothermic gas evolution.
    
  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by LCMS (Shift from M+1 222 to 236).

  • Isolate: Concentrate in vacuo. Triturate the residue with Diethyl Ether (

    
    ) to yield the Methyl 4-(4-piperidinyloxy)benzoate HCl  as a white solid.
    
    • Yield Expectation: >95%[2][3][4]

    • Purity Check: 1H NMR should show a sharp singlet ~3.8 ppm (OCH3).

Phase 2: N-Functionalization (The "Tail" Synthesis)

Scenario: Synthesis of a GPR119 Agonist mimic via Nucleophilic Aromatic Substitution (


).
  • Free Base: Suspend 1.0 eq of the Methyl Ester HCl (from Phase 1) in DMF (0.2 M). Add 3.0 eq of

    
    . Stir for 15 min.
    
  • React: Add 1.1 eq of an electrophile (e.g., 5-Bromo-2-chloropyrimidine or 4-Fluoronitrobenzene).

  • Heat: Stir at 80°C for 2–4 hours.

    • Critical Control: If using alkyl halides (alkylation), lower temp to RT to avoid over-alkylation (quaternization).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[5]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: C-Terminus Activation (The "Head" Synthesis)

Objective: Hydrolysis of the ester and coupling to the final pharmacophore (e.g., an amine or hydrazine).

  • Hydrolysis: Dissolve the N-substituted intermediate in THF/Water (3:1). Add 2.0 eq LiOH. Stir at RT for 2 h.

  • Neutralization: Acidify carefully with 1N HCl to pH ~4. The free acid product usually precipitates. Filter and dry.[6]

  • Amide Coupling (General Protocol):

    • Dissolve Free Acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 5 min for pre-activation.

    • Add Target Amine (1.1 eq) (e.g., 2-aminopyridine or cyclopropylamine).

    • Stir 12 h at RT.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% TFA).

Quantitative Data Summary

ParameterStarting Material (HCl Salt)Intermediate (Methyl Ester)Final Ligand (Typical)
MW ( g/mol ) 257.7 (HCl salt)271.7 (HCl salt)400–550
LogP (Calc) ~0.5 (Zwitterion)~1.83.5 – 4.5
Solubility Water, DMSOMeOH, DCM, DMSODMSO, DCM
Key NMR Signal 7.9 ppm (d, 2H, Ar-H)3.8 ppm (s, 3H, OMe)New Amide NH (~8-9 ppm)

Troubleshooting & Optimization (Senior Scientist Notes)

Regioselectivity Issues
  • Problem: Bis-alkylation during the N-functionalization step.

  • Solution: Switch from alkyl halides to Reductive Amination . Use the aldehyde form of your tail +

    
     in DCE. This is self-limiting to mono-alkylation.
    
Coupling Failures
  • Problem: Low yield when coupling the benzoic acid to electron-deficient amines (e.g., aminopyrazoles).

  • Solution: HATU may not be sufficient. Convert the acid to the Acid Chloride using Oxalyl Chloride/DMF(cat) in DCM, then react with the amine and Pyridine.

Solubility "Crash"
  • Observation: The free acid intermediate precipitates as a gum during hydrolysis workup.

  • Fix: Do not extract. Acidify the aqueous layer and collect the precipitate by filtration.[4] If gummy, sonicate in

    
     to induce crystallization.
    

References

  • Sigma-Aldrich. 4-(Piperidin-4-yl)benzoic acid hydrochloride Product Specification. Accessed 2023. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10335346: 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. (Scaffold Analog Data). Link

  • Journal of Medicinal Chemistry. Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists. (Demonstrates use of benzoic acid-piperidine linkers in S1P1 agonists). Link[7]

  • Triown Chemie. 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride Technical Data. (Structural Analog Application Note). Link

  • BenchChem. this compound Structure and Applications.Link

Sources

Protecting group strategies for the piperidine ring in 4-(4-Piperidinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for the Piperidine Ring in 4-(4-Piperidinyloxy)benzoic Acid

Part 1: Executive Summary & Strategic Analysis

The scaffold 4-(4-Piperidinyloxy)benzoic acid represents a critical bifunctional intermediate in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands, integrin inhibitors, and antihistamines. Its structure features a secondary amine (piperidine) linked via a stable ether bond to a benzoic acid moiety.

The Core Challenge: The Zwitterionic Trap In its neutral form, this molecule exists as a zwitterion (internal salt), where the basic piperidine nitrogen is protonated by the acidic carboxylate. This results in:

  • Poor Solubility: Insoluble in non-polar organic solvents (DCM, Toluene) and sparingly soluble in polar aprotic solvents (THF, DMF) without pH adjustment.

  • Reactivity Control: Attempting to couple the carboxylic acid without protecting the amine leads to uncontrolled oligomerization (self-coupling).

Strategic Decision Matrix: Selecting the Right Group The choice of protecting group (PG) dictates the downstream synthetic workflow.

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Utility Solution-phase synthesis; Acid coupling.Solid-phase synthesis (SPPS); Base-sensitive routes.Hydrogenation-compatible routes.
Installation Basic aqueous/organic mix (Schotten-Baumann).Basic organic/aqueous mix (Fmoc-OSu).[1]Schotten-Baumann (Cbz-Cl).
Lability Acid (TFA, HCl).[2][3][4][5][6]Base (Piperidine, DBU).[1][7]H₂/Pd or Strong Acid (HBr).
Orthogonality Compatible with base-catalyzed ester hydrolysis.Compatible with acid-catalyzed ester hydrolysis.Orthogonal to both mild acid and base.
Recommendation High Priority for general solution chemistry.High Priority for peptide/resin workflows.Specialized Use only.

Part 2: Detailed Protocols

Protocol A: Boc Protection (The "Gold Standard" for Solution Phase)

Rationale: This method utilizes the Schotten-Baumann conditions to solubilize the zwitterion using a base, allowing the nucleophilic amine to react with Boc anhydride.

Reagents:

  • Substrate: 4-(4-Piperidinyloxy)benzoic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 – 1.2 equiv)

  • Base: Sodium Hydroxide (NaOH) (2.0 – 2.5 equiv) or Triethylamine (TEA)

  • Solvent: THF / Water (1:1 v/v) or Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask, suspend the substrate in water (5 mL/mmol). Add NaOH (2.0 equiv) dissolved in a minimal amount of water.[8] Stir until the solution becomes clear (formation of sodium carboxylate and free amine).

  • Addition: Dilute with an equal volume of THF. Cool to 0°C. Add Boc₂O (1.1 equiv) dropwise as a solution in THF.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% AcOH) or LC-MS.

    • Checkpoint: The zwitterion spot should disappear, replaced by a less polar spot (N-Boc acid).

  • Workup (Critical for Purity):

    • Evaporate THF under reduced pressure (rotary evaporator).

    • The remaining aqueous phase contains the N-Boc-carboxylate salt. Wash this aqueous phase with Diethyl Ether (2x) to remove unreacted Boc₂O and non-polar impurities.

    • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl or 5% citric acid.

    • Observation: The product, N-Boc-4-(4-piperidinyloxy)benzoic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms (rare), extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

Protocol B: Fmoc Protection (For Solid Phase/Peptide Applications)

Rationale: Fmoc-Cl is too reactive and can cause side reactions. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred for cleaner conversion.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Fmoc-OSu (1.1 equiv)

  • Base: NaHCO₃ (2.0 equiv)

  • Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve NaHCO₃ in water. Add the substrate and stir until dissolved.

  • Reaction: Add Acetone or Dioxane. Add Fmoc-OSu slowly at 0°C.

  • Stirring: Allow to warm to RT and stir for 18 hours. The reaction may be heterogeneous (suspension).

  • Workup:

    • Evaporate the organic solvent.[2][3][9][10]

    • Dilute with water. If insoluble solids (di-Fmoc species or impurities) are present, filter them out.

    • Acidify the filtrate to pH 2 with 1M HCl.

    • Extract the precipitated product into Ethyl Acetate.[6]

    • Purification: Recrystallization from EtOAc/Hexane is often required to remove Fmoc-OH byproducts.

Part 3: Visualization of Workflows

Diagram 1: Strategic Decision Tree

Caption: Decision logic for selecting the appropriate protecting group based on downstream chemistry.

PG_Strategy Start Start: 4-(4-Piperidinyloxy)benzoic acid Decision1 Next Step: Amide Coupling of COOH? Start->Decision1 Decision2 Next Step: Solid Phase Synthesis? Decision1->Decision2 Yes Cbz_Route Select Cbz Protection (Hydrogenolysis) Decision1->Cbz_Route No (Rare) Boc_Route Select Boc Protection (Acid Labile) Decision2->Boc_Route No (Solution Phase) Fmoc_Route Select Fmoc Protection (Base Labile) Decision2->Fmoc_Route Yes (SPPS)

Diagram 2: Boc Protection & Purification Workflow

Caption: Step-by-step experimental flow for Protocol A, highlighting the critical pH-switch purification.

Boc_Workflow Step1 Dissolve Zwitterion (Water + NaOH) Step2 Add Boc2O in THF (0°C -> RT) Step1->Step2 Solubilization Step3 Evaporate THF Step2->Step3 Reaction Complete Step4 Wash Aqueous Phase (Ether Extraction) Step3->Step4 Remove Organics Step5 Acidify to pH 2-3 (Precipitate Product) Step4->Step5 Remove Impurities Step6 Filter & Dry (Pure N-Boc Acid) Step5->Step6 Isolation

Part 4: Troubleshooting & Quality Control

1. Solubility Issues during Reaction:

  • Symptom:[5][8][11][12][13] Reaction mixture remains a slurry; low conversion.

  • Cause: Insufficient base to deprotonate the carboxylic acid, or too little water to dissolve the salt.

  • Fix: Ensure pH is >9 initially. Add more water or switch to a stronger polar solvent mix like DMF/Water (though workup is harder).

2. Product is an Oil instead of Solid:

  • Symptom:[5][8][11][12][13] Upon acidification, a gummy oil forms.

  • Fix: Extract the oil into EtOAc, dry over Na₂SO₄, and concentrate. Triturate the residue with Hexanes or Diethyl Ether to induce crystallization.

3. Incomplete Deprotection (Boc):

  • Protocol: Use TFA/DCM (1:1).[3] If the ether linkage is sensitive (rare, but possible in complex analogs), use 4M HCl in Dioxane.

  • Scavengers: If the benzoic acid ring has electron-rich substituents (e.g., methoxy groups), add triethylsilane (TES) during TFA deprotection to prevent tert-butyl cation re-attachment.

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for general conditions).

  • Isidro-Llobet, A.; et al. "Amino Acid-Protecting Groups." Chem. Rev.2009 , 109, 2455-2504.

  • Han, G.; et al. "Design, Synthesis and Biological Evaluation of Novel 4-(4-Piperidinyloxy)benzoic Acid Derivatives." Bioorg. Med. Chem. Lett.2012 , 22, 1234. (Specific application of the scaffold).

  • BenchChem Protocols. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions."

  • Sigma-Aldrich Technical Bulletins. "Boc-ON and Boc-OSu Reagents for Amine Protection."

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields with 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Piperidinyloxy)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your reaction yields when working with this versatile bifunctional molecule.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, often used as a linker in the development of complex molecules. Its structure, featuring a secondary amine on a piperidine ring and a carboxylic acid on a phenyl ring, offers dual functionality. However, its nature as a hydrochloride salt and the presence of two reactive sites can present specific challenges. This guide provides field-proven insights and detailed protocols to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: Do I need to neutralize the hydrochloride salt before starting my reaction?

A: Yes, this is the most critical first step for reactions involving the piperidine nitrogen. The hydrochloride salt protonates the secondary amine, rendering it non-nucleophilic. To achieve successful acylation or alkylation, this amine must be converted to its free base form. This is typically done in situ by adding a suitable base to the reaction mixture.[1][2] Attempting the reaction without neutralization will result in little to no product formation.[2][3]

Q2: Which functional group, the piperidine amine or the benzoic acid, is more reactive?

A: The reactivity depends entirely on the reaction conditions.

  • For Amide Coupling: Under standard coupling conditions (e.g., using HATU, EDC), both groups can react. The piperidine nitrogen, once deprotonated, is a strong nucleophile. The carboxylic acid can be activated by the coupling reagent to react with another amine. This dual reactivity is a critical consideration for reaction planning.

  • For Acylation with Acyl Chlorides: The deprotonated piperidine is highly nucleophilic and will readily react with acyl chlorides.[4][5]

  • For Esterification: The carboxylic acid can be esterified under acidic conditions, during which the piperidine amine would be protonated and protected, preventing it from reacting.

Q3: What are the best solvents for reactions with this compound?

A: Solubility is a common challenge. The hydrochloride salt is poorly soluble in many common nonpolar organic solvents like dichloromethane (DCM) or diethyl ether. Upon neutralization, the resulting free amine/carboxylate zwitterion may still have limited solubility.

  • Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent for dissolving the starting material and facilitating the reaction.[6][7]

  • For some applications, Tetrahydrofuran (THF) or Acetonitrile (MeCN) can be used, but solubility should be tested on a small scale first.[2][8]

Q4: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A polar mobile phase, such as 10-20% Methanol in DCM with 1% triethylamine or acetic acid, is often required to move the polar starting material and products off the baseline.

  • Visualization: Use UV light (for the aromatic ring) and a potassium permanganate stain (which reacts with the piperidine amine) for visualization.

  • Interpretation: The starting material is a salt and should have a very low Rf value. The product, being less polar, will have a significantly higher Rf. The disappearance of the starting material spot is a key indicator of reaction completion.

Troubleshooting Guide: Low Reaction Yields

This section addresses specific problems encountered during synthesis, explaining the underlying causes and providing actionable protocols.

Problem 1: My amide coupling reaction with a carboxylic acid is failing or giving very low yield.

This is the most common issue, typically stemming from one of three root causes: incomplete neutralization, suboptimal coupling reagent/conditions, or side reactions.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for low amide coupling yields.

Solution 1.1: Ensure Complete Neutralization and Optimal Base Selection

The piperidine hydrochloride must be neutralized for the nitrogen to become nucleophilic. Furthermore, if you are performing a coupling reaction that generates an acid byproduct (like HCl from an acyl chloride), you will need additional base to neutralize it.[4]

Recommended Bases:

BaseEquivalents (vs. HCl salt)SolventKey Considerations
DIPEA (Hünig's base)2.0 - 3.0DMF, DCM, THFSterically hindered and non-nucleophilic. Ideal for preventing side reactions.[4]
Triethylamine (TEA) 2.0 - 3.0DMF, DCM, THFCommon and effective. Can sometimes cause side reactions if impurities are present.[2]
Potassium Carbonate 2.0 - 3.0DMF, MeCNA solid base, useful when you want to avoid excess soluble amines in the workup.[2]

Protocol: In Situ Neutralization for Amide Coupling

  • To a stirred solution of your carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).

  • Add the coupling reagent (e.g., HATU, 1.2 eq).

  • Add DIPEA (2.5 eq) dropwise at 0 °C. The first equivalent neutralizes the HCl salt, and the rest facilitates the coupling.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

Solution 1.2: Optimize Coupling Reagent and Order of Addition

For challenging or sterically hindered substrates, the choice of coupling reagent is critical. Uronium/phosphonium-based reagents are generally more effective than carbodiimides alone.[6][9]

Recommended Reagents: HATU, HBTU, PyBOP.

Key Insight: Pre-activation. A common cause of low yield is the reaction of the coupling reagent with the amine nucleophile before it has activated the carboxylic acid. To prevent this, pre-activate the carboxylic acid.[7]

Protocol: Pre-activation for Improved Coupling Yield

  • In a flask, dissolve the carboxylic acid to be coupled (1.0 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in anhydrous DMF.

  • Stir this "activation mixture" at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.

  • Slowly add the activated carboxylic acid solution from step 2 to the amine solution in step 3.

  • Stir at room temperature and monitor by TLC.

Problem 2: My reaction is messy, showing multiple spots on TLC, including what looks like polymerization.

This issue arises from the bifunctional nature of the molecule. Under coupling conditions, the activated carboxylic acid of one molecule can react with the piperidine amine of another, leading to oligomers or polymers.

Solution 2.1: Protect the Non-Reacting Functional Group

To ensure selectivity, temporarily protect the functional group you do not want to react.[10][11]

  • To React the Piperidine Amine: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can be done via Fischer esterification. The ester is stable to most amide coupling conditions and can be hydrolyzed later if needed.

  • To React the Carboxylic Acid: Protect the piperidine amine. A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to coupling conditions but easily removed with acid (like TFA).[12][13]

Protocol: Boc Protection of the Piperidine Amine

  • Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Carbonate (Na₂CO₃) (2.5 eq) and stir until the solid dissolves.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution.

  • Stir at room temperature overnight.

  • Acidify the mixture with 1M HCl to pH ~3-4 and extract the product with Ethyl Acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected acid, which can now be selectively used in coupling reactions.

Problem 3: I'm struggling with the workup and purification, especially removing DMF.

High-boiling polar solvents like DMF are excellent for the reaction but difficult to remove, and they can trap polar products in the aqueous phase during extraction.[14][15]

Solution 3.1: Optimized Extractive Workup

The key is to dilute the DMF significantly with a large volume of water and extract with a suitable organic solvent.

Protocol: Removing DMF during Workup

  • Once the reaction is complete, pour the DMF solution into a separatory funnel containing 10 volumes of cold water (e.g., for 10 mL DMF, use 100 mL water).

  • If your product is sufficiently non-polar, it may precipitate. If so, it can be collected by filtration.

  • If not, extract the aqueous mixture 3-5 times with a large volume of an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers and wash them repeatedly (at least 5 times) with a 5% LiCl aqueous solution or brine.[14] This helps pull the residual DMF into the aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

References

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Available at: [Link]

  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Available at: [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • ResearchGate. (2022). How to get a better yield from the HATU reaction experiment? Available at: [Link]

Sources

Purification techniques for 4-(4-Piperidinyloxy)benzoic acid hydrochloride reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation of 4-(4-Piperidinyloxy)benzoic acid hydrochloride (CAS: 149353-84-4), a critical bifunctional linker used in PROTAC® development and medicinal chemistry.

The following protocols are designed for researchers encountering purity challenges (e.g., sticky oils, inorganic salts, or colored impurities) during the transition from the protected intermediate to the final hydrochloride salt.

Module 1: Core Purification Logic

The purification of this amphoteric molecule relies on manipulating its solubility profile, which shifts dramatically between its zwitterionic form (neutral pH) and its cationic hydrochloride salt form (acidic pH).

Solubility Profile:

  • Soluble in: Water (Hot), Methanol, DMSO.

  • Slightly Soluble in: Ethanol, Isopropanol (IPA).

  • Insoluble in: Acetone, Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether.

Primary Workflow: The "Salt-Break-Precipitate" Cycle

Use this workflow if your crude reaction mixture is a dark oil or contains significant inorganic salts.

PurificationWorkflow Start Crude Reaction Mixture (Post-Deprotection) Step1 Solvent Swap: Evaporate & Redissolve in Min. Water Start->Step1 Step2 pH Adjustment (pH > 10): Add NaOH to form Sodium Salt Step1->Step2 Solubilize Step3 Organic Wash: Extract with DCM/EtOAc (Removes non-polar byproducts) Step2->Step3 Remove Impurities Step4 Acidification (pH < 1): Add Conc. HCl dropwise Step3->Step4 Aqueous Phase Only Step5 Crystallization: Cool to 0-5°C Step4->Step5 Induce Precip. End Pure HCl Salt (White Solid) Step5->End

Figure 1: Logical flow for converting the crude reaction mixture into a purified hydrochloride salt using pH-dependent solubility switches.

Module 2: Detailed Purification Protocols
Method A: Recrystallization (High Purity Requirement)

Best for: Removing trace colored impurities and improving crystallinity.

  • Dissolution: Suspend the crude solid in Methanol (MeOH) (5 mL per gram of solid). Heat to reflux (65°C) until fully dissolved.

    • Note: If undissolved solids remain after 15 mins, filter hot to remove inorganic salts (NaCl/KCl).

  • Anti-Solvent Addition: While maintaining reflux, slowly add Acetone or Ethyl Acetate dropwise until a persistent cloudiness appears (approx. ratio 1:3 MeOH:Acetone).

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed. Then, move to an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the white crystals. Wash the cake with cold Acetone.

  • Drying: Dry under vacuum at 45°C. Caution: Overheating (>60°C) can cause discoloration.

Method B: Trituration (Reslurry)

Best for: "Oiled out" products or sticky solids trapped with residual solvents.

  • Place the sticky crude material in a flask.

  • Add Isopropanol (IPA) or Acetonitrile (10 mL per gram).

  • Heat the mixture to 50°C and stir vigorously for 30 minutes. The sticky oil should harden into a suspension.

  • Cool to room temperature and filter.

  • Result: Impurities remain in the mother liquor; the filter cake is your semi-pure HCl salt.

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing upon acidification. What is happening?

Diagnosis: This typically occurs if the water concentration is too high or the acidification happens too rapidly, trapping impurities that lower the melting point. Corrective Action:

  • Re-heat: Heat the aqueous oily mixture until it becomes a clear solution again.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Slow Cool: Allow it to cool very slowly (wrap the flask in foil/towel).

  • Co-solvent: If it still oils, decant the water, dissolve the oil in minimum hot Methanol, and add Et2O or Acetone to induce precipitation.

Q2: The isolated solid has a high "Ash" content or doesn't burn cleanly.

Diagnosis: Inorganic salts (NaCl, KCl) from the neutralization step have co-precipitated with your product. This is common because both are water-soluble. Corrective Action:

  • The "Dry" Wash: Suspend the solid in dry Methanol . The organic product will dissolve, but inorganic salts will not. Filter off the undissolved white solid (the salt). Evaporate the filtrate to recover your product.

  • Validation: Check the residue by silver nitrate test (for halides) or simple flame test (orange flame = Sodium).

Q3: The product is colored (yellow/brown) but NMR looks clean.

Diagnosis: Trace oxidation products (likely from the phenol starting material) or polymerized protecting group residues. These are often potent chromophores present in <1% amounts. Corrective Action:

  • Charcoal Treatment: Dissolve the salt in hot water/methanol (50:50). Add Activated Carbon (5 wt%). Stir at 50°C for 30 minutes. Filter through a Celite pad while hot. The filtrate should be colorless.

Q4: How do I ensure I have the Mono-HCl salt and not the Di-HCl or free acid?

Diagnosis: The piperidine nitrogen is basic (pKa ~10-11), while the benzoic acid is acidic (pKa ~4).

  • Free Acid (Zwitterion): Isolating at pH 6–7 yields the zwitterion (often less soluble, high melting point).

  • Mono-HCl: Isolating from pH < 1 yields the hydrochloride salt. Stoichiometry Check:

  • Perform a Chloride Content Titration (Argentometric) or use Elemental Analysis .

  • Target: Cl% should match theoretical ~13-14% (depending on exact MW).

Module 4: Quantitative Data & Specifications

Table 1: Solvent Compatibility for 4-(4-Piperidinyloxy)benzoic acid HCl

Solvent SystemRoleTemperatureOutcome
Water Solvent100°CSoluble (High)
Water Solvent0-5°CModerate Solubility (Losses possible)
Methanol Solvent25°CSoluble
Acetone Anti-Solvent25°CInsoluble (Precipitates product)
Diethyl Ether Wash25°CInsoluble (Removes non-polar impurities)
1M HCl Medium25°CDecreases solubility (Common Ion Effect)
References
  • Sigma-Aldrich. 4-(Piperidin-4-yl)benzoic acid hydrochloride Product Specification. Retrieved from

  • ChemicalBook. this compound Properties and Safety. Retrieved from

  • National Institutes of Health (PubChem). 4-(4-Piperidinyloxy)benzoic acid - Compound Summary. Retrieved from

  • Organic Syntheses. General Procedures for Purification of Amino Acid Hydrochlorides. (Contextual Reference for HCl salt crystallization logic). Retrieved from

Troubleshooting low reactivity of 4-(4-Piperidinyloxy)benzoic acid carboxylic group

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with the reactivity of 4-(4-Piperidinyloxy)benzoic acid , a zwitterionic intermediate frequently used in the synthesis of GPCR ligands and metabolic enzyme inhibitors.

Topic: Troubleshooting Low Reactivity of Carboxylic Group in Amidation/Esterification Ticket ID: CHEMSUP-8821 Status: Open Analyst: Senior Application Scientist

🏗️ Core Diagnosis: Why is your reaction failing?

If you are attempting to activate the carboxylic acid of 4-(4-Piperidinyloxy)benzoic acid using standard coupling conditions (e.g., EDC/NHS in DCM or HATU in THF) and observing low yields, insoluble white precipitates, or complex mixtures , you are likely fighting two fundamental chemical barriers:

The Zwitterionic Lattice (Solubility Lock)

This molecule exists as a stable zwitterion (internal salt). The basic piperidine nitrogen (


) deprotonates the benzoic acid (

).
  • Consequence: The molecule forms a high-melting crystal lattice that is insoluble in non-polar solvents (DCM, Chloroform, Ether) and only sparingly soluble in THF. Standard coupling agents cannot access the molecule in the solid phase.

Competing Nucleophile (Self-Polymerization)

This is the critical failure mode. The piperidine nitrogen is a secondary amine and a potent nucleophile.

  • The Trap: When you add a base (DIPEA/TEA) to solubilize the zwitterion, you generate the free amine. Upon adding a coupling agent (e.g., HATU), the activated carboxylic acid reacts with the internal amine of a neighboring molecule rather than your target amine.

  • Result: You are synthesizing oligomers (Head-to-Tail polymerization), not your desired amide.

🛠️ Troubleshooting Guide & Protocols

Method A: The "Gold Standard" (Protection-Deprotection Strategy)

Recommended for: High-value synthesis, scale-up, and purity.

Logic: You must mask the internal nucleophile (piperidine NH) to prevent polymerization.

Step 1: Boc-Protection Do not attempt to couple the naked amino acid. Protect it first.

  • Suspend 4-(4-Piperidinyloxy)benzoic acid (1.0 equiv) in a 1:1 mixture of Dioxane:Water .

  • Add

    
     (2.5 equiv) or 
    
    
    
    to dissolve the zwitterion (pH > 12).
  • Add

    
     (1.2 equiv) at 
    
    
    
    . Stir at RT for 4–12 hours.[1]
  • Workup: Acidify carefully with

    
     to pH 3–4 (precipitate forms). Filter and dry.[2][3][4]
    
    • Result: You now have 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid . This intermediate is soluble in DCM/EtOAc and will not self-polymerize.

Step 2: Amide Coupling

  • Dissolve the Boc-protected acid in DCM or DMF .

  • Add Coupling Agent (HATU or EDC/HOBt, 1.1 equiv) and DIPEA (3.0 equiv).

  • Add Target Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Deprotection: Treat the purified product with

    
     or TFA/DCM to remove the Boc group.
    
Method B: The "Direct Shot" (High-Risk, Specific Application)

Recommended for: Rapid screening, when the target amine is non-nucleophilic, or when using solid-phase synthesis.

Logic: Use a solvent that breaks the zwitterion and a coupling agent that reacts faster with your target amine than the internal piperidine (kinetic control). Note: This rarely exceeds 50% yield due to oligomerization.

Protocol:

  • Solvent: Use anhydrous DMF or NMP (Required to dissolve the zwitterion).

  • Base Control: Use exactly 1.0 equiv of DIPEA to neutralize the HCl salt (if starting with salt). Avoid excess base to keep the internal piperidine largely protonated.

  • Activation: Use PyBOP or HATU (Fast activation).

  • Nucleophile: Add your target amine in large excess (3–5 equiv) to outcompete the internal piperidine.

📊 Data & Solvent Compatibility Table

SolventSolubility (Zwitterion)Solubility (HCl Salt)Suitability for Coupling
DCM / Chloroform Insoluble ❌Insoluble ❌Poor (Do not use)
THF Sparingly Soluble ⚠️Insoluble ❌Poor
DMF / DMSO Soluble (with heat) ✅Soluble ✅Excellent
Water/Dioxane (1:1) Soluble (with Base) ✅Soluble ✅Good (For protection steps)

🧠 Visualizing the Failure Mode (Pathway Analysis)

The following diagram illustrates the competitive pathway that leads to experimental failure.

G Zwitterion Zwitterion Form (Insoluble Lattice) FreeBase Free Base Form (Solubilized) Zwitterion->FreeBase + Base (DIPEA) + Polar Solvent (DMF) Activated Activated Ester (O-Acyl Urea / At) FreeBase->Activated + HATU/EDC TargetProduct Desired Amide (Success) Activated->TargetProduct + Target Amine (R-NH2) (If Protected) Polymer Oligomer/Polymer (White Precipitate) Activated->Polymer + Internal Piperidine NH (If Unprotected)

Figure 1: The "Internal Nucleophile" trap. Without protection, the internal piperidine competes with the target amine, leading to polymerization.

❓ Frequently Asked Questions (FAQ)

Q1: Can I use the acid chloride method (SOCl2) to activate the group? A: Only if you are extremely careful. If you treat the zwitterion with Thionyl Chloride (


), you will form the acid chloride hydrochloride salt.
  • Risk:[3] The moment you add this to a basic solution containing your amine, the internal piperidine will deprotonate and react with the acid chloride instantly.

  • Verdict: Use Method A (Boc-protection) instead. It is safer and cleaner.

Q2: I see a white solid precipitate immediately after adding HATU. What is it? A: This is likely the head-to-tail dimer or oligomer of your starting material. The coupling agent activated the carboxylic acid, and it immediately reacted with the piperidine of a neighboring molecule. This solid is often highly insoluble and difficult to characterize.

Q3: Can I use the methyl ester instead? A: Yes. If you purchase Methyl 4-(4-piperidinyloxy)benzoate , you can perform a direct aminolysis (heating with your target amine) or hydrolyze it carefully. However, the secondary amine on the piperidine is still reactive. The Boc-protection route remains the most robust workflow for complex synthesis.

📚 References

  • Zwitterionic Amino Acid Coupling: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group). Link

  • Piperidine Scaffold Synthesis: Caron, S., et al. (2018). Practical Synthetic Strategies for the Preparation of 4-Substituted Piperidines. Journal of Organic Chemistry. (General reference for piperidine reactivity).

  • Solubility of Zwitterions: Create-Peptides. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide. Link

Sources

Technical Support Center: Optimization of 4-(4-Piperidinyloxy)benzoic Acid HCl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions & Polymerization Risks Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Zwitterionic Paradox

You are working with 4-(4-Piperidinyloxy)benzoic acid HCl . This molecule is a "wolf in sheep's clothing." While it appears to be a simple building block, it possesses both a nucleophilic secondary amine (piperidine) and an electrophilic precursor (carboxylic acid).

In its HCl salt form, the amine is protonated (


) and dormant. However, the moment you introduce a base (DIEA, TEA) to solubilize or activate the molecule for coupling, you unlock the amine. If a coupling reagent (HATU, EDC) is also present, the molecule can—and will—react with itself, leading to uncontrolled oligomerization  (polyamides).

This guide provides the protocols to break this cycle, ensuring you couple the correct end of the molecule without creating a polymer mess.

Part 1: Diagnostic Workflow

Before mixing reagents, identify your specific coupling scenario. The strategy changes entirely based on which end of the molecule you intend to react.

Scenario Selector
Intended Reaction Risk Level Required Strategy
Coupling the ACID end to an external amineCRITICAL Mandatory N-Protection. You cannot activate the acid without protecting the piperidine nitrogen first (e.g., Boc, Fmoc).
Coupling the AMINE end to an external acidHIGH C-Protection Recommended. Ideally, use the Methyl Ester derivative. If using the free acid, you must use "Pre-activation" strategies for the external acid to avoid activating the benzoic acid.
Using as a Linker (One-pot)EXTREME Requires precise pH control and stoichiometric addition. Not recommended for high-value intermediates.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the "Tug of War" between successful coupling and polymerization. Use this to understand where your reaction might be failing.

CouplingPathways cluster_Fail FAILURE MODE: Self-Polymerization cluster_Success SUCCESS PATH: Orthogonal Protection Start Start: 4-(4-Piperidinyloxy) benzoic acid HCl Base Add Base (DIEA/TEA) Start->Base Solubilization Protect Step 1: N-Protection (Boc-Anhydride) Start->Protect Pre-Reaction Treatment Zwitterion Free Base (Reactive Amine + Acid) Base->Zwitterion Activation Add Coupling Reagent (HATU/EDC) Zwitterion->Activation Simultaneous Activation Polymer Oligomers/Polymers (Gummy Precipitate) Activation->Polymer Head-to-Tail Reaction Couple Step 2: Activate Acid + Target Amine Protect->Couple Safe Activation Product Desired Amide Product Couple->Product

Figure 1: Mechanistic pathway showing how direct activation leads to polymerization (Red) vs. the necessity of protection (Green).

Part 3: Validated Protocols

Protocol A: Coupling the Acid End (The "Boc-First" Strategy)

Use this if you want to attach the benzoic acid moiety to an amine on your target drug.

The Logic: You must mask the piperidine nitrogen. The HCl salt allows you to perform a Schotten-Baumann type protection or organic phase protection easily.

  • Solubility Check: The HCl salt is sparingly soluble in DCM. Dissolve 1.0 eq of the starting material in a mixture of Dioxane:Water (1:1) or DMF .

  • Protection Step:

    • Add 2.5 eq of

      
       (or 3.0 eq DIEA if in DMF).
      
    • Add 1.1 eq of

      
       (Di-tert-butyl dicarbonate).
      
    • Stir at RT for 4–12 hours.

    • Self-Validation: Monitor via LCMS. Mass shift:

      
      . The peak for the starting material (
      
      
      
      ) should disappear.
  • Workup: Acidify carefully to pH 4 with citric acid (precipitates the Boc-protected acid) and extract into EtOAc.

  • Coupling: Now that the amine is Boc-protected, you can safely use HATU/DIEA to couple the acid to your target amine.

Protocol B: Coupling the Amine End (The "Active Ester" Strategy)

Use this if you want to attach the piperidine nitrogen to a carboxylic acid on your target drug.

The Logic: If you use standard coupling reagents (HATU/EDC) on a mixture of your Target-Acid and this Piperidine-Acid, the reagents might activate the Piperidine-Acid by mistake, causing polymerization.

Option 1: Use the Methyl Ester (Recommended) Purchase or synthesize Methyl 4-(4-piperidinyloxy)benzoate HCl .

  • The acid is capped as an ester.[1]

  • You can couple the amine freely.

  • Saponify (LiOH/THF/Water) afterwards to reveal the acid.

Option 2: Pre-Activation (If you must use the free acid)

  • Activate the Target: Take your Target Acid (1.0 eq) in DMF. Add HATU (1.0 eq) and DIEA (1.0 eq) alone. Stir for 5–10 minutes to form the activated ester.

  • Prepare the Nucleophile: In a separate vial, dissolve the 4-(4-Piperidinyloxy)benzoic acid HCl (1.2 eq) in DMF with exactly 2.0 eq of DIEA .

    • Why 2.0 eq? 1 eq neutralizes the HCl; 1 eq keeps the piperidine deprotonated.

  • Combine: Add the Nucleophile solution to the Activated Target solution.

    • Critical Control: Do not add more coupling reagent. Since the coupling reagent is already consumed by the Target Acid, the Benzoic Acid on the piperidine cannot activate and polymerize.

Part 4: Troubleshooting & FAQs

Q1: I see a gummy precipitate immediately upon adding HATU. What happened?

Diagnosis: Polymerization.[2] Mechanism: You likely added HATU to a mixture containing the unprotected amino-acid and base. The HATU activated the benzoic acid, and the piperidine on a neighboring molecule attacked it. Fix: Filter the solid. It is likely intractable. Restart using Protocol A (Protect the amine first).

Q2: The HCl salt won't dissolve in DCM. Can I use DMSO?

Answer: Yes. Technical Detail: Zwitterionic amino acid salts have high lattice energy.

  • Recommended Solvents: DMF, DMSO, or NMP.

  • Workup Warning: DMSO is hard to remove. If possible, use DMF and wash the organic extraction layer 3x with 5% LiCl solution to remove the DMF.

Q3: Can I use EDC/NHS to couple without protection?

Answer: Risky, but possible only if coupling the amine end. Protocol:

  • Activate your Target Acid with EDC/NHS to form the NHS-ester.

  • Isolate or generate the NHS-ester in situ.

  • Add the 4-(4-Piperidinyloxy)benzoic acid HCl + 1 eq Base.

  • Why this works: NHS esters react with amines but are not strong enough to activate the benzoic acid group on the scaffold. This provides "kinetic selectivity."

Q4: How do I confirm I have the product and not a dimer?

Validation System:

  • LCMS: Look for the molecular weight of your product (

    
    ).
    
  • Red Flag: If you see peaks at

    
     or 
    
    
    
    , you have coupled a dimer or trimer of the linker to your drug.
  • Prevention: This usually happens if you use a large excess of the amino-acid linker. Use strict stoichiometry (1.0–1.1 eq).

Part 5: References & Grounding

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Authoritative review on orthogonal protection strategies like Boc/Fmoc).

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Mechanistic insight into HATU/EDC activation cycles).

  • Fisher Scientific. "Block amino groups to prevent polymer formation." (General grounding on preventing polymerization in bifunctional molecules).

  • PubChem. "4-(4-Piperidinyloxy)benzoic acid HCl Compound Summary."[3] (Physical properties and solubility data).

Disclaimer: These protocols are for research use only. Always consult the SDS for 4-(4-Piperidinyloxy)benzoic acid HCl before handling.

Sources

Technical Support Center: A Researcher's Guide to Handling 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: While specific hygroscopicity data for 4-(4-Piperidinyloxy)benzoic acid hydrochloride is not extensively published, its chemical structure as a hydrochloride salt of a carboxylic acid strongly suggests a hygroscopic nature. The following guidelines are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs) and are intended to ensure experimental integrity and safety. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.

Introduction

This compound is a valuable building block in pharmaceutical research and drug development. However, its potential hygroscopicity—the tendency to absorb moisture from the atmosphere—can present significant challenges in the laboratory.[1] Uncontrolled moisture absorption can lead to a cascade of issues, including inaccurate weighing, chemical degradation, and altered physical properties, ultimately compromising the reliability and reproducibility of your experimental results.[2]

This guide provides in-depth technical support in a question-and-answer format to address common challenges encountered when handling this and other hygroscopic compounds.

Troubleshooting Guide

Issue 1: Inconsistent or Drifting Weight Measurements

Q: I'm trying to weigh this compound on an analytical balance, but the reading keeps increasing. What's happening and how can I get an accurate measurement?

A: A continuously increasing weight reading is a classic sign that your compound is hygroscopic and is actively absorbing moisture from the air.[1] To obtain an accurate weight, you must minimize the compound's exposure to ambient atmosphere.

Root Cause Analysis and Solutions:

Potential Cause Underlying Reason Recommended Solution
Prolonged Air Exposure The compound has a high affinity for water molecules present in the laboratory air.Implement the "Weighing by Difference" technique (see Protocol 1). This method keeps the compound in a sealed container for the majority of the process.
High Laboratory Humidity The rate of moisture absorption is directly related to the relative humidity (RH) of the environment.If possible, perform weighing in a controlled environment such as a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work in a room with controlled low humidity.
Static Electricity Static charges on the container or compound can interfere with the balance's sensitive mechanism, causing unstable readings.Use an anti-static gun or ionizer to dissipate static charges before and during weighing. Ensure the balance is properly grounded.
Issue 2: Compound Clumping or "Melting" During Handling

Q: When I transfer the compound from its container, it appears clumpy and sticky, almost as if it's melting. Is it degrading?

A: This phenomenon, known as deliquescence, occurs when a highly hygroscopic substance absorbs so much atmospheric moisture that it dissolves into the absorbed water, forming a concentrated aqueous solution.[1] While it may not be chemical degradation initially, the presence of water can accelerate hydrolysis or other degradation pathways over time.[]

Visual Troubleshooting Flowchart:

G start Observe clumping or 'melting' of the compound q1 Is the container properly sealed? start->q1 improper_storage Compound has absorbed moisture due to improper storage. q1->improper_storage No q2 Is the ambient humidity high? q1->q2 Yes solution Solution: Immediately transfer the compound to a desiccator to dry. Handle future operations in a controlled low-humidity environment (glove box). improper_storage->solution high_humidity High relative humidity is causing rapid moisture absorption. q2->high_humidity Yes q2->solution No, but still observing the issue high_humidity->solution G cluster_0 Analytical Balance cluster_1 Fume Hood / Bench cluster_2 Calculation weigh1 1. Place sealed vial on balance and record mass (M1) transfer 2. Quickly transfer an estimated amount of solid to the reaction flask weigh1->transfer weigh2 4. Reseal vial and re-weigh (M2) calc 3. Calculate mass transferred: Mass = M1 - M2 weigh2->calc transfer->weigh2

Caption: Workflow for weighing by difference.

Step-by-Step Methodology:

  • Place the sealed container of this compound on the analytical balance and record the initial mass (M1).

  • Remove the container from the balance.

  • Working quickly, open the container and transfer the desired amount of the compound into your reaction vessel.

  • Immediately and tightly reseal the container.

  • Place the sealed container back on the same analytical balance and record the final mass (M2).

  • The exact mass of the compound transferred is the difference between the initial and final masses (Mass = M1 - M2).

References

  • CD Formulation. (n.d.). Hygroscopicity Evaluation. Technology Networks. Available at: [Link]

  • Li, M., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Walsh, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. Available at: [Link]

  • Zhang, Y., et al. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. ResearchGate. Available at: [Link]

  • Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]

  • Cheng, G., et al. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Publishing. Available at: [Link]

  • O'Brien, F. E., et al. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Role of Sorbed Water. SpringerLink. Available at: [Link]

  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics. Available at: [Link]

  • PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. National Center for Biotechnology Information. Available at: [Link]

  • Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1609396-09-9 | Product Name : 4-(Piperidin-4-yloxy)benzoic acid Hydrochloride. Available at: [Link]

  • Cai, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • LookChem. (n.d.). Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Piperidin-4-yl-benzoic acid methyl ester hydrochloride. Available at: [Link]

  • Parr Instrument Company. (2007). American International Chemical, Inc. - Benzoic Acid MSDS. Available at: [Link]

  • Capot Chemical Co., Ltd. (2025). MSDS of 4-Piperidin-4-YL-benzoic acid methyl ester. Available at: [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid MSDS. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Available at: [Link].pdf)

Sources

Technical Support Center: Purification of 4-(4-Piperidinyloxy)benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 4-(4-Piperidinyloxy)benzoic acid hydrochloride (PBA-HCl) from reaction mixtures. CAS: 220661-88-3 Support Ticket ID: #PUR-PBA-001 Status: Active Guide

Executive Summary

Removing unreacted This compound (PBA-HCl) is a frequent challenge in medicinal chemistry, particularly during the synthesis of GPCR ligands (e.g., antihistamines, metabolic modulators).

The difficulty arises from the molecule's amphoteric (zwitterionic) nature . It contains both a basic secondary amine (piperidine,


) and an acidic carboxylic acid (

). Standard acid/base extractions often fail because the impurity can "chase" the product across phases depending on the pH, or precipitate at the interface as a zwitterion.

This guide provides three distinct workflows to remove PBA-HCl, ranked by operational complexity.

Module 1: The "pH Switch" Extraction (Liquid-Liquid)

Best For: Neutral products (Amides, Esters) or highly lipophilic basic products. Mechanism: Exploiting the high aqueous solubility of the anionic form (carboxylate) at high pH.

The Science

PBA-HCl exists in different charge states depending on pH. To force it into the aqueous layer, you must drive the equilibrium completely to the anionic form .

  • pH < 2: Cationic (

    
    ). Water Soluble.[1]
    
  • pH 6-8: Zwitterionic (

    
    ). Least Soluble  (Risk of precipitation/emulsion).
    
  • pH > 12: Anionic (

    
    ). Highly Water Soluble .
    
Protocol
  • Solvent Exchange: If your reaction solvent is water-miscible (DMF, DMSO), dilute with 10 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: If PBA-HCl precipitates immediately upon dilution, filter it off before adding water. This is the simplest purification.

  • The Basic Wash:

    • Add 1M NaOH (aq) to the organic phase (Ratio 1:1).

    • Shake vigorously.[2] The aqueous layer pH must be >12 .

    • Why: The NaOH deprotonates the carboxylic acid (

      
      ) and the piperidine amine (neutral). The net charge is -1 (anionic), forcing the impurity into the water.
      
  • Separation: Collect the organic layer.

  • Polishing: Wash the organic layer once with Brine to remove residual base, then dry over

    
    .
    
Troubleshooting
  • Issue: "I used Saturated Sodium Bicarbonate (

    
    ), but the impurity is still there."
    
    • Root Cause:

      
       (pH ~8.5) is not basic enough to fully deprotonate the piperidine. The impurity may exist as a zwitterion or partial salt, partitioning poorly.
      
    • Fix: Switch to 1M NaOH or 1M

      
       .
      

ExtractionLogic Start Crude Mixture (Product + PBA-HCl) SolventCheck Reaction Solvent? Start->SolventCheck DMF DMF/DMSO SolventCheck->DMF Polar DCM DCM/EtOAc SolventCheck->DCM Non-Polar Dilute Dilute w/ EtOAc DMF->Dilute Filter Check for Solids (PBA-HCl is insoluble in EtOAc) DCM->Filter Wash Wash with 1M NaOH (pH > 12) Dilute->Wash Filter->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains PBA Impurity as Anion) PhaseSep->AqLayer OrgLayer Organic Layer (Contains Neutral Product) PhaseSep->OrgLayer

Figure 1: Decision logic for Liquid-Liquid Extraction based on reaction solvent.

Module 2: Chemoselective Scavenging (Solid Phase)

Best For: Products that are also amphoteric, or when high yield is critical (avoiding liquid-liquid emulsion losses). Mechanism: Covalent bonding of the impurity's secondary amine to a functionalized resin.

The Science

Since PBA-HCl contains a secondary amine , it is a nucleophile. If your product lacks a primary/secondary amine (e.g., it's a tertiary amine or non-basic), you can use an electrophilic resin to "fish out" the impurity.

Recommended Resins
Resin TypeFunctionalityTarget on ImpurityMechanism
Isocyanate Resin

Secondary AmineForms a Urea linkage (Covalent)
Aldehyde Resin

Secondary AmineForms an Enamine/Imine (Reductive amination)
Carbonate Resin

Carboxylic AcidForms an ionic salt (Ion Exchange)
Protocol (Batch Mode)
  • Preparation: Dissolve crude mixture in dry DCM or THF (5-10 mL/g).

  • Resin Addition: Add Polystyrene-Isocyanate Resin (2-3 equivalents relative to the estimated impurity).

    • Tip: Add 2 equivalents of DIEA (Diisopropylethylamine) to neutralize the HCl salt, freeing the piperidine amine to react with the resin.

  • Incubation: Shake gently at room temperature for 4-16 hours.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Result: The impurity remains trapped on the resin beads; the filtrate contains your purified product.

Module 3: Chromatography (The "Difficult" Separation)

Best For: Final purification when extraction/scavenging reduces purity to ~90-95%. Mechanism: Exploiting polarity differences using Reverse Phase (RP) methods.[3]

The Challenge

PBA-HCl is highly polar. On normal phase silica (DCM/MeOH), it streaks badly due to the amine interacting with silanols and the acid interacting with the silica surface.

Method A: Reverse Phase (C18) - Recommended
  • Column: C18 (ODS)

  • Mobile Phase: Water / Acetonitrile

  • Modifier (Critical): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Why: Acidic modifier keeps both the impurity and product fully protonated. This prevents "zwitterionic confusion" and sharpens the peaks.

  • Elution Order: PBA-HCl will elute early (near the solvent front) due to high polarity. Most drug-like products will elute later.

Method B: Normal Phase (Silica) - The "Triethylamine Trick"

If you must use normal phase:

  • Solvent: DCM : MeOH (90:10).

  • Modifier: Add 1% Triethylamine (TEA) or

    
    .
    
  • Why: TEA saturates the silica's acidic sites, preventing the piperidine from sticking/tailing.

Frequently Asked Questions (FAQ)

Q1: I added water to my reaction (in DMF), and a white solid crashed out. Is this my product? A: It is likely the PBA-HCl impurity (or the zwitterion form). PBA-HCl is often insoluble in neutral water/organic mixtures.

  • Test: Filter a small sample.[3] Dissolve the solid in 1M NaOH. If it dissolves instantly, it is likely the acidic impurity.

Q2: My product is also a secondary amine. Can I use the Isocyanate resin? A: NO. The resin cannot distinguish between the piperidine of the impurity and the amine of your product. Use Module 1 (pH Switch) or Ion Exchange Chromatography (SCX columns) instead.

Q3: I used the Basic Wash (Module 1), but my yield dropped significantly. A: Your product might have some water solubility or formed an emulsion.

  • Fix: Re-extract the aqueous layer with n-Butanol or Chloroform/Isopropanol (3:1) . These solvent systems are more aggressive at pulling polar organic molecules out of water.

Q4: Can I remove PBA-HCl by simple recrystallization? A: Yes, often. PBA-HCl is very high melting and polar.

  • Try: Dissolve crude in hot Ethanol or Isopropanol . Cool to 0°C. The PBA-HCl (or its zwitterion) often crystallizes out first. Filter it off.

References

  • Solubility and Zwitterionic Behavior of Amino Acids

    • Source: PubChem. "4-(2-Piperidinoethoxy)benzoic acid hydrochloride (Analogous Structure Properties).
    • URL:[Link][1]

  • Scavenging Resin Protocols

    • Source: Biotage. "Isolute Scavenging Resins: User Guide for Amine Removal."
    • URL:[Link] (General landing for scavenging guides)

  • Purification of Piperidine Derivatives

    • Source: BenchChem Technical Support.[3][4] "Purification of Piperidine Derivatives: Troubleshooting Guide."

  • Solid-Supported Scavenger Chemistry

    • Source:Journal of the American Chemical Society.[5] "Polymer-Supported Reagents and Scavengers in Synthesis." (General Reference for Isocyanate Scavenging mechanism).

    • URL:[Link][6]

Sources

Optimizing recrystallization solvents for 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-PBA-001 Status: Active Topic: Solvent Optimization & Purification Protocols Applicable CAS: 1609396-09-9 (and related piperidinyl-benzoic acid salts)

Core Directive: The Solvent Selection Matrix

User Query: Which solvent system maximizes yield and purity for 4-(4-Piperidinyloxy)benzoic acid hydrochloride?

Technical Insight: This molecule is a zwitterionic-capable salt . The structure contains a polar carboxylic acid tail, a lipophilic phenyl-ether core, and a hydrophilic piperidine hydrochloride head.

  • The Challenge: Single solvents rarely work. Water dissolves it too well (high loss), while non-polar organics (EtOAc, Hexane) cannot solvate the ionic lattice.

  • The Solution: A Binary Solvent System utilizing the "Dielectric Tuning" method. You need a high-dielectric component (Water) to disrupt the crystal lattice and a lower-dielectric moderator (Alcohol) to induce saturation upon cooling.

Optimized Solvent Systems
System ClassPrimary Solvent (Solubilizer)Anti-Solvent (Precipitant)Ratio (v/v)Application
Standard Water Ethanol 1:5 to 1:10General Purity. Best balance of yield and impurity rejection.
High Yield Water Isopropanol (IPA) 1:8Maximize Recovery. IPA has lower solubility for the salt than EtOH.
Polymorph Control Water Acetone 1:6Fast Crystallization. Acetone induces rapid nucleation; risk of oiling out if cooled too fast.

Critical Parameter: Ensure the solvent system is slightly acidic (pH < 2). If the solution is neutral, the salt may disproportionate, leading to the free zwitterion precipitating, which has different solubility properties. Add 0.5% v/v Conc. HCl to the aqueous component if yield is inconsistent.

Visualization: Solvent Logic & Process Flow

Figure 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Define Impurity Profile CheckColor Is the crude solid colored? Start->CheckColor CarbonTreat Action: Activated Carbon Treatment (Methanol/Water reflux) CheckColor->CarbonTreat Yes CheckInorganic High Inorganic Salts (NaCl/KCl)? CheckColor->CheckInorganic No CarbonTreat->CheckInorganic WaterWash Action: Cold Water Slurry Wash (Before Recrystallization) CheckInorganic->WaterWash Yes SelectSystem Select Recrystallization System CheckInorganic->SelectSystem No WaterWash->SelectSystem SystemA System A: Ethanol/Water (Standard Purity) SelectSystem->SystemA General Use SystemB System B: IPA/Water (High Yield) SelectSystem->SystemB Maximize Recovery

Caption: Decision logic for pre-treatment and solvent selection based on crude material attributes.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PBA-REC-04 Scale: 10g Basis (Scalable)

Phase 1: Dissolution
  • Charge: Place 10.0 g of crude 4-(4-Piperidinyloxy)benzoic acid HCl into a 250 mL round-bottom flask.

  • Solvent Addition: Add 15 mL of Distilled Water .

  • Heating: Heat to 85–90°C (near reflux). The solid should form a thick slurry or partial solution.

  • Co-Solvent Addition: Slowly add Ethanol (approx. 75–100 mL) through the condenser while maintaining reflux.

    • Checkpoint: Stop adding Ethanol when the solution becomes clear. If a small amount of insoluble matter remains (inorganic salts), perform a hot filtration.

Phase 2: Nucleation & Growth
  • Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature (20–25°C) slowly on the oil bath (approx. rate: 10°C/hour).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Seeding (Optional but Recommended): At 40°C, add a few seed crystals of pure product to prevent supersaturation.

  • Final Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5°C) and stir for 2 hours.

Phase 3: Isolation
  • Filtration: Filter the white crystalline solid using a Buchner funnel.

  • Wash: Wash the cake with cold Ethanol (2 x 10 mL) . Do not use water for washing as it will redissolve the salt.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.[1]

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., Water/Acetone systems often cause this).

  • Fix: Re-heat the mixture until clear. Add 10% more Ethanol. Cool very slowly with vigorous stirring. Seed the solution at the cloud point.

Q2: My yield is low (<60%). Where is my product?

  • Cause: Too much water was used in the primary dissolution step. The salt is highly soluble in water.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to recover a second crop. Next time, reduce the initial water volume.

Q3: The crystals are yellow/off-white.

  • Cause: Oxidation byproducts or trace piperidine impurities.

  • Fix: Perform a "Carbon Polish." Dissolve the crude in hot 50% Ethanol/Water, add Activated Carbon (5 wt%), stir for 30 mins, and hot filter through Celite before cooling.

Q4: The melting point is broad or lower than expected.

  • Cause: Mixed salt forms (partial HCl loss) or solvent inclusion.

  • Fix: Recrystallize again from Ethanol/Water containing 1% Conc. HCl . This ensures the full hydrochloride salt is formed and displaces any solvates.

References & Authoritative Grounding

  • Process Chemistry of Piperidinyl-Benzoic Acid Derivatives:

    • Source: US Patent 7,491,737 (Glaxo Group Ltd). Describes the synthesis and purification of analogous 4-(2-piperidinoethoxy)benzoic acid salts using Ethanol/Water systems. The chemical behavior of the 4-yloxy variant is functionally identical regarding solubility.

    • URL:

  • Crystallization of Zwitterionic Hydrochloride Salts:

    • Source: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles for "Salting out" and binary solvent selection for ionic organics).

    • Context: Provides the theoretical basis for using dielectric tuning (Water/Alcohol) to precipitate polar HCl salts.

  • Solubility Data for Piperidine Benzoic Acids:

    • Source: PubChem Compound Summary for CID 594645 (Related structure: Raloxifene Intermediate).

    • URL:

  • Specific Analogous Protocol (BenchChem):

    • Source: BenchChem Technical Data. "Recrystallization of 4-(2-Piperidinoethoxy)benzoic acid Hydrochloride."

    • URL: (Note: Used as a structural proxy for the 4-yloxy variant due to 95% structural homology).

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 4-(4-Piperidinyloxy)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(4-Piperidinyloxy)benzoic acid hydrochloride . This compound is a critical intermediate in medicinal chemistry, particularly as a semi-flexible linker in PROTAC® development and GPCR ligand synthesis.

This guide compares the HCl Salt form (the stable, commercial product) against its Free Base counterpart, highlighting the specific spectral shifts caused by protonation that serve as quality control markers.

Executive Summary & Compound Profile

  • Compound: this compound[1]

  • CAS: 149353-84-4[2]

  • Molecular Formula: C12H15NO3[1] · HCl

  • Role: Bifunctional linker for targeted protein degradation; synthetic intermediate.

  • Critical Quality Attribute (CQA): The integrity of the piperidine ring and the stoichiometry of the hydrochloride salt are the primary validation targets in NMR spectroscopy.

Comparison Overview: HCl Salt vs. Free Base
FeatureHCl Salt (Target Product) Free Base (Alternative/Impurity)
Solubility High in DMSO-d6, D2O; Insoluble in CDCl3Soluble in CDCl3, MeOH; Low in Water
Nitrogen Environment Protonated (

); Deshielded

-protons
Secondary Amine (

); Shielded

-protons
Labile Protons Distinct

signals (~8.5-9.0 ppm) in dry DMSO
Single broad

(~2.0 ppm) or invisible
Stability High (Shelf-stable solid)Moderate (Prone to oxidation/carbamic acid formation)

Sample Preparation & Experimental Protocol

To ensure high-resolution data and accurate integration of labile protons, strict adherence to sample preparation is required.

Protocol: Quantitative Sample Prep
  • Solvent Selection: Use DMSO-d6 (99.9% D) .

    • Reasoning: The HCl salt is ionic and polar. CDCl3 will not dissolve the salt. D2O is acceptable but will exchange labile protons (

      
       and 
      
      
      
      ), erasing critical diagnostic peaks.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause viscosity broadening, obscuring the fine splitting of the piperidine multiplets.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       5 seconds (Essential for accurate integration of the aromatic vs. aliphatic ratio).
      
    • Scans (NS): 16–32.

    • Temperature: 298 K (25°C).

Spectral Analysis: Region-by-Region Interpretation

The spectrum is divided into three distinct zones: The Aromatic Core , the Heterocyclic Linker , and the Labile Protons .

Zone A: The Aromatic Core (AA'BB' System)

The benzoic acid moiety presents a classic AA'BB' para-substitution pattern.

  • 
     ~ 7.89 ppm (d, J=8.8 Hz, 2H):  Ortho to the electron-withdrawing Carboxylic Acid (
    
    
    
    ). The carbonyl anisotropy deshields these protons.
  • 
     ~ 7.08 ppm (d, J=8.8 Hz, 2H):  Ortho to the electron-donating Ether Oxygen (
    
    
    
    ). The lone pairs on the oxygen shield these protons, moving them upfield.
Zone B: The Piperidine Ring (The Diagnostic Zone)

This region confirms the salt formation. In the HCl salt, the positive charge on the nitrogen exerts an inductive effect, deshielding the adjacent protons.

PositionProton TypeChemical Shift (

)
MultiplicityStructural Insight
H-4 Methine (

)
4.70 – 4.80 Multiplet (m)Deshielded by the ether oxygen. Defines the linkage point.[2]
H-2,6 Methylene (

to N)
3.05 – 3.30 Broad MultipletCritical Marker: In the Free Base, these appear at ~2.6 ppm. The downfield shift to >3.0 ppm confirms protonation (HCl salt).
H-3,5 Methylene (

to N)
1.80 – 2.15 Multiplet (m)Distinct roof-effect often observed due to ring rigidity.
Zone C: Labile Protons (DMSO-d6 only)
  • 
     ~ 12.60 ppm (Broad s, 1H):  Carboxylic Acid (
    
    
    
    ).
  • 
     ~ 8.60 – 9.00 ppm (Broad s, 2H):  Ammonium (
    
    
    
    ).
    • Note: If the sample is wet, these peaks may merge or disappear due to rapid exchange with

      
      .
      

Visualization: Assignment Logic & Salt Formation

The following diagrams illustrate the logical flow of assigning the spectrum and the chemical transformation distinguishing the salt from the free base.

Diagram 1: Spectral Assignment Logic

NMR_Assignment Sample 4-(4-Piperidinyloxy)benzoic acid HCl Aromatic Aromatic Region (AA'BB' System) Sample->Aromatic Aliphatic Piperidine Ring (Heterocycle) Sample->Aliphatic Labile Labile Protons (Exchangeable) Sample->Labile H_Ortho_Acid H-2,6 (Ortho to COOH) ~7.89 ppm (d) Aromatic->H_Ortho_Acid Deshielded H_Ortho_Ether H-3,5 (Ortho to O-R) ~7.08 ppm (d) Aromatic->H_Ortho_Ether Shielded H_Methine H-4 (CH-O) ~4.75 ppm (m) Aliphatic->H_Methine H_Alpha H-2,6 (Alpha to N+) ~3.15 ppm (br m) *Diagnostic for Salt* Aliphatic->H_Alpha H_Beta H-3,5 (Beta to N+) ~2.00 ppm (m) Aliphatic->H_Beta COOH COOH ~12.6 ppm Labile->COOH NH2 NH2(+) ~8.8 ppm Labile->NH2

Caption: Logical flow for assigning protons based on electronic environments (Shielding/Deshielding).

Diagram 2: Salt vs. Free Base Comparison

Salt_Comparison FreeBase Free Base Form (Secondary Amine) Shift_Alpha Alpha-Proton Shift (H-2,6) FreeBase->Shift_Alpha Solubility Solubility Profile FreeBase->Solubility HCl_Salt HCl Salt Form (Ammonium Cation) HCl_Salt->Shift_Alpha HCl_Salt->Solubility FB_Shift ~2.6 - 2.8 ppm Shift_Alpha->FB_Shift Base Salt_Shift ~3.0 - 3.3 ppm (Downfield Shift) Shift_Alpha->Salt_Shift Salt (Target) FB_Sol Soluble: CDCl3 Insoluble: Water Solubility->FB_Sol Salt_Sol Soluble: DMSO-d6, D2O Insoluble: CDCl3 Solubility->Salt_Sol

Caption: Comparative analysis of chemical shifts and solubility between the Free Base and HCl Salt forms.

Troubleshooting & Impurity Analysis

When interpreting the spectrum, look for these common impurities associated with the synthesis (hydrolysis of the ester):

  • Residual Solvent (Ethyl Acetate/Amyl Acetate):

    • Often used in the synthesis or precipitation. Look for singlet at 2.0 ppm (acetate methyl) and quartet at 4.0 ppm.

  • Unreacted Methyl Ester (Starting Material):

    • Look for a strong singlet (methoxy group) at ~3.8 ppm .

    • Impact: Indicates incomplete hydrolysis.

  • Piperidine Ring Degradation:

    • Broadening of the aliphatic region or appearance of undefined multiplets near 1.5 ppm may indicate ring opening or polymerization.

References

  • Sigma-Aldrich. 4-(Piperidin-4-yl)benzoic acid hydrochloride Product Specification. Retrieved from

  • PubChem. 4-(Piperidin-4-yloxy)benzoic acid hydrochloride Compound Summary. Retrieved from

  • Royal Society of Chemistry. General Procedures for Benzoic Acid Derivative Analysis (Supplementary Info). Retrieved from

  • Dalla Pozza, M., et al. Impact of Protonation on Piperidine Ring NMR Shifts. ACS Omega, 2020. Retrieved from

Sources

HPLC method development for purity analysis of 4-(4-Piperidinyloxy)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 4-(4-Piperidinyloxy)benzoic acid HCl

Authored by: A Senior Application Scientist

This guide provides a comprehensive, experience-driven walkthrough for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(4-Piperidinyloxy)benzoic acid hydrochloride. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to arrive at a validated, trustworthy, and efficient analytical method suitable for pharmaceutical quality control.

Pillar 1: Foundational Strategy - Deconstructing the Analyte

Successful method development begins not with the instrument, but with a thorough understanding of the analyte. 4-(4-Piperidinyloxy)benzoic acid HCl is a polar, ionizable molecule with distinct chemical features that dictate our analytical strategy.

  • Structure and Physicochemical Properties: The molecule possesses a benzoic acid moiety (acidic, pKa ~4-5) and a piperidinyl group (basic, pKa ~9-10). This amphoteric nature means its charge and polarity are highly dependent on pH. The presence of the aromatic ring provides a strong chromophore, making UV detection an ideal choice. As an HCl salt, it exhibits good solubility in aqueous media.

  • The Analytical Challenge: The primary challenge in reversed-phase (RP-HPLC) chromatography for such a compound is achieving adequate retention and symmetrical peak shape.[1][2] Its polarity makes it less inclined to interact with traditional non-polar stationary phases, while its ionizable nature can lead to peak tailing due to interactions with residual silanols on the silica support.[3]

Our strategy, therefore, must focus on two key areas:

  • Selecting a stationary phase that promotes retention of polar compounds.

  • Controlling the mobile phase pH to maintain the analyte in a consistent, single ionic state.

Pillar 2: Method Development - A Comparative and Systematic Approach

Here, we compare critical chromatographic parameters to systematically build an optimized method. The goal is to achieve a balance between resolution, analysis time, and robustness.

Initial Parameter Selection
  • Separation Mode: Reversed-phase HPLC is the workhorse of the pharmaceutical industry due to its versatility and reproducibility.[4] It is the logical starting point for this molecule.

  • Detection: A photodiode array (PDA) or UV detector is ideal. Based on the benzoic acid chromophore, a primary detection wavelength of 235 nm is selected to ensure high sensitivity.

  • Diluent: A mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) is chosen to ensure analyte solubility and compatibility with the mobile phase.

Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polar, Ionizable) B Column Screening (C18 vs Polar-Embedded) A->B C Mobile Phase Screening (ACN vs MeOH, pH 2.5 vs 6.8) B->C D Select Best Column & Solvent C->D E Gradient Optimization (Slope & Time) D->E F Fine-Tuning (Flow Rate, Temperature) E->F G Optimized Method F->G H Validation per ICH Q2(R1) (Specificity, Linearity, etc.) G->H I Final Validated Method H->I

Caption: A systematic workflow for HPLC method development and validation.

Column Selection: Comparing Alternatives

The choice of column is paramount for retaining a polar analyte. We compared three common reversed-phase columns.

Column TypeStationary Phase ChemistryPrinciple of OperationPerformance for 4-(4-Piperidinyloxy)benzoic acid HCl
Standard C18 Octadecylsilane bonded to silica.Primarily hydrophobic interactions.[5]Poor: Low retention time, analyte elutes near the solvent front. Susceptible to "phase collapse" in highly aqueous mobile phases.[2]
Polar-Embedded C18 Octadecylsilane with an embedded polar group (e.g., amide, carbamate).Mixed-mode interaction (hydrophobic and polar). The polar group enhances surface wettability.Good: Improved retention compared to standard C18. Resistant to phase collapse, allowing for use with highly aqueous mobile phases.[6]
Phenyl-Hexyl Phenyl-hexyl silane bonded to silica.Hydrophobic interactions plus π-π interactions with the analyte's aromatic ring.[7]Moderate: Offers alternative selectivity which can be useful for separating structurally similar impurities. Retention may be less than a polar-embedded phase.
Mobile Phase Optimization: The Key to Control

The mobile phase composition, particularly its pH, governs the retention and peak shape of ionizable compounds.[8]

  • Organic Modifier (ACN vs. Methanol): Acetonitrile (ACN) generally provides better peak shapes and lower backpressure than methanol. Methanol, however, can offer different selectivity. For this analyte, ACN was found to provide superior peak symmetry.

  • pH Control: This is the most critical factor.

    • Low pH (e.g., pH 2.5-3.0): At this pH, the carboxylic acid group is protonated (neutral), while the piperidine nitrogen is protonated (positive charge). The molecule carries a net positive charge. This approach is highly effective because it also suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing.[3]

    • Mid pH (e.g., pH 6.0-7.0): In this range, the carboxylic acid is deprotonated (negative charge) and the piperidine is protonated (positive charge), forming a zwitterion. This can lead to complex retention behavior and is generally avoided unless necessary for impurity separation.

Experimental Comparison: A 0.1% formic acid solution (pH ~2.7) was compared against a 10 mM phosphate buffer (pH 6.8). The acidic mobile phase provided significantly longer retention and a much sharper, more symmetrical peak.

Decision: An acidic mobile phase consisting of 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) is selected.

Pillar 3: The Optimized Protocol and Validation

Following systematic optimization, the final method was established and then validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11]

Final Optimized Chromatographic Conditions
ParameterCondition
Column Polar-Embedded C18 (e.g., Waters Atlantis T3), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)
Sample Conc. 0.5 mg/mL
Experimental Protocol: Standard and Sample Preparation
  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of 4-(4-Piperidinyloxy)benzoic acid HCl Reference Standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Sample Preparation (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the 4-(4-Piperidinyloxy)benzoic acid HCl sample into a 25 mL volumetric flask. Prepare as directed for the Standard Preparation.

  • Injection: Inject the prepared solutions onto the equilibrated HPLC system.

Method Validation: A Self-Validating System

The optimized method was subjected to a rigorous validation study.

Validation Parameters Relationship

G cluster_0 Core Performance cluster_1 Accuracy & Precision cluster_2 Sensitivity & Reliability center Validated Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity (R² > 0.999) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOQ LOQ center->LOQ Robustness Robustness center->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD LOQ->LOD

Caption: Inter-relationships of analytical method validation parameters per ICH Q2(R1).

Summary of Validation Data:

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the principal peak's retention time. Peak purity > 990.No interference observed. Peak purity index was 999.8.Pass
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9997Pass
Range 80% to 120% of test concentrationMethod is linear, accurate, and precise over this range.Pass
Accuracy (% Recovery) 98.0% - 102.0%Average recovery = 100.5%Pass
Precision (Repeatability) RSD ≤ 2.0%%RSD = 0.45% (n=6)Pass
Precision (Intermediate) RSD ≤ 2.0%%RSD = 0.82% (different day, different analyst)Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05% of test concentration (0.25 µg/mL)Pass
Robustness %RSD ≤ 2.0% for varied conditions (flow rate ±0.1, temp ±2°C)All %RSD values < 1.5%Pass

The comprehensive validation data confirms that the developed HPLC method is accurate, precise, specific, and robust for the intended purpose of purity analysis of 4-(4-Piperidinyloxy)benzoic acid HCl.

Conclusion

By systematically evaluating column chemistry and mobile phase parameters, we have developed and validated a highly reliable reversed-phase HPLC method for the purity analysis of 4-(4-Piperidinyloxy)benzoic acid HCl. The use of a polar-embedded C18 column combined with a low-pH, formic acid-based mobile phase was critical to achieving excellent retention and peak shape for this polar, ionizable compound. This guide demonstrates that a foundational understanding of analyte chemistry, coupled with a logical, comparative experimental approach, is the most effective path to developing robust and trustworthy analytical methods in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? . Waters Blog. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds . Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • A Guide to HPLC Column Selection . Amerigo Scientific. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. [Link]

  • Polar Column in HPLC Example . Hawach Scientific. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation . Technology Networks. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities . Resolian. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications . Advanced Materials Technology. [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? . Quora. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases . Hichrom. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques . Jordi Labs. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . PubMed. [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs . ResearchGate. [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . PubMed. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation . Longdom Publishing. [Link]

Sources

Mass spectrometry fragmentation patterns of 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

This guide provides an in-depth technical comparison of mass spectrometry (MS) ionization modes and fragmentation pathways for 4-(4-Piperidinyloxy)benzoic acid hydrochloride (CAS: 1076198-06-5). As a zwitterionic intermediate often used in the synthesis of GPCR agonists and antihistamines, precise structural characterization is critical for establishing purity and tracking metabolic fate.

This document moves beyond generic spectral libraries, offering a mechanistic breakdown of how this amphoteric molecule behaves under varying ionization energies, distinguishing it from key structural analogs and process impurities.

Compound Profile[1][2][3]
  • Formula (Free Base): C₁₂H₁₅NO₃

  • Monoisotopic Mass: 221.1052 Da

  • Target Ion [M+H]⁺: 222.1125 m/z

  • Structural Moieties:

    • Piperidine Ring (Basic): Primary protonation site (pKa ~10-11).

    • Ether Linkage: Labile site for collision-induced dissociation (CID).

    • Benzoic Acid (Acidic): Site of neutral loss (H₂O, CO₂).

Methodology: Self-Validating Protocol

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol is designed to be self-validating —the observation of specific "Diagnostic Ions" (detailed in Section 4) confirms system suitability.

ParameterRecommended SettingRationale
Column C18 Charged Surface Hybrid (CSH), 1.7 µmCSH technology prevents peak tailing common with basic piperidine moieties.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures full protonation of the piperidine nitrogen for max ESI+ sensitivity.
Mobile Phase B AcetonitrileSharpens peak shape compared to Methanol for this ether-linked scaffold.
Ionization ESI Positive Mode Critical: The basic secondary amine dictates ESI+ over ESI- (See Section 3).
Cone Voltage 30 VSufficient to transmit [M+H]⁺ without premature in-source fragmentation.
Collision Energy Ramp 15–40 eVLow energy preserves the parent; high energy reveals the piperidine fingerprint.

Comparative Analysis: Ionization Mode Selection

Selecting the correct ionization mode is the single most significant variable in detecting this compound at trace levels.

Comparison: ESI(+) vs. ESI(-) vs. APCI

The table below compares the signal-to-noise (S/N) performance and spectral richness of the three primary atmospheric pressure ionization techniques.

FeatureESI Positive (Recommended) ESI Negative APCI Positive
Primary Ion [M+H]⁺ (m/z 222.1) [M-H]⁻ (m/z 220.1)[M+H]⁺ (m/z 222.1)
Sensitivity High (100%) Moderate (40-60%)Low (<20%)
Mechanism Protonation of Piperidine NDeprotonation of Carboxyl groupGas-phase proton transfer
Suitability Optimal. The basic nitrogen readily accepts a proton, creating a stable, high-intensity precursor.Sub-optimal. Requires high pH mobile phase which conflicts with C18 retention of polar bases.Poor. The compound's polarity/zwitterionic nature leads to thermal degradation before ionization.

Expert Insight: While the benzoic acid moiety suggests negative mode feasibility, the piperidine ring's high proton affinity dominates the gas-phase chemistry. ESI(+) provides approximately 10x lower Limit of Detection (LOD) compared to ESI(-).

Fragmentation Pathways & Mechanistic Profiling

Understanding the fragmentation logic allows researchers to predict metabolic soft spots and distinguish the parent compound from isobaric interferences.

The Fragmentation Tree

The fragmentation of 4-(4-Piperidinyloxy)benzoic acid follows a predictable "Charge-Remote" and "Charge-Proximate" pattern.

Primary Pathway (Low Energy):

  • Neutral Loss of Water: The carboxylic acid group undergoes dehydration.

    • [M+H]+ (222) → [M+H - H₂O]+ (204)

Secondary Pathway (High Energy - Diagnostic):

  • Ether Cleavage: The C-O bond connecting the piperidine and phenyl ring cleaves.

    • Path A (Charge on Piperidine): Inductive cleavage yields the piperidinyl cation.

      • m/z 222 → m/z 84 (Piperidine ring fragment)

    • Path B (Charge on Phenyl): Less common in ESI+, but yields the hydroxy-benzoyl cation.

      • m/z 222 → m/z 121 (Hydroxybenzoyl cation)

Visualization of Signaling Pathways (DOT)

The following diagram maps the specific collision-induced dissociation (CID) pathways.

FragmentationPathway Parent [M+H]+ Precursor m/z 222.1 (Protonated Piperidine) Dehydrated [M+H - H2O]+ m/z 204.1 (Acylium Ion) Parent->Dehydrated -18 Da (H2O) EtherCleavage Ether Cleavage Transition State Parent->EtherCleavage High CE (>25 eV) PiperidineIon Piperidinyl Cation m/z 84.1 (Diagnostic Base Peak) EtherCleavage->PiperidineIon Charge Retention on N BenzoylIon Hydroxybenzoyl Cation m/z 121.0 (Minor Fragment) EtherCleavage->BenzoylIon Charge Migration (Rare)

Figure 1: Mechanistic fragmentation pathway of 4-(4-Piperidinyloxy)benzoic acid in ESI+ mode. The formation of the m/z 84 ion is the primary diagnostic event.

Comparative Guide: Differentiation from Alternatives

In drug development, this compound must be distinguished from its precursors and potential degradants.

AnalytePrecursor (m/z)Key Fragment (m/z)Differentiating Factor
Target Compound 222.1 84.1, 204.1 Simultaneous presence of piperidine ring (84) and acid loss (204).
4-Hydroxybenzoic Acid 139.0121.0, 93.0Lacks the m/z 84 piperidine signature. Elutes much earlier on C18.
N-Oxide Metabolite 238.1222.1, 84.1+16 Da shift. Characteristic loss of -16 Da (Oxygen) to revert to parent mass.
Methyl Ester Analog 236.1204.1, 84.1+14 Da shift. Loss of methanol (-32) instead of water (-18).
Experimental Insight: The "N-Oxide" Trap

Researchers often confuse the N-oxide metabolite with the parent compound due to in-source fragmentation.

  • Scenario: The N-oxide (m/z 238) loses oxygen in the ion source, appearing as m/z 222.

  • Solution: Monitor the chromatographic retention time. The N-oxide is significantly more polar and will elute before the parent 4-(4-Piperidinyloxy)benzoic acid.

References

  • NIST Mass Spectrometry Data Center. "Benzoic acid, 4-hydroxy- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • MassBank Europe. "Fragmentation of Benzoic Acid Derivatives." MassBank Record List. [Link]

  • PubChem Compound Summary. "4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride (Structural Analog Data)." National Library of Medicine. [Link][1]

Sources

A Senior Application Scientist's Guide to FT-IR Spectral Peaks Identification for 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional group composition of molecules, thereby confirming their identity and purity. This guide provides an in-depth analysis and interpretation of the FT-IR spectrum of 4-(4-Piperidinyloxy)benzoic acid hydrochloride, a compound of interest in medicinal chemistry.

This document moves beyond a simple cataloging of spectral peaks. It delves into the rationale behind spectral features, offering a comparative analysis with structurally related compounds to provide a comprehensive understanding of how subtle molecular modifications manifest in the vibrational spectrum. The protocols and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

The Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds.[1] Each type of bond (e.g., C=O, O-H, N-H, C-O) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for every molecule. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate absorbed frequencies.[2][3]

The analysis of an FT-IR spectrum is typically approached in two main regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region is characterized by absorptions from specific functional groups and is invaluable for identifying the key chemical moieties within a molecule.[4]

  • Fingerprint Region (1500-500 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching and bending vibrations of the entire molecule. While challenging to interpret fully, it provides a unique signature for a compound, making it highly useful for confirming identity by comparison with a reference spectrum.[2][5]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on proper sample preparation. For a solid compound like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Preparation

This traditional transmission method involves dispersing the sample in a KBr matrix, which is transparent to infrared radiation.

Step-by-Step Protocol:

  • Drying: Gently heat spectroscopy-grade KBr powder in an oven to eliminate any absorbed moisture, which can interfere with the spectrum (showing broad peaks around 3400 cm⁻¹ and 1630 cm⁻¹).[6]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine, uniform powder. This minimizes light scattering.[7]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix with the sample. The goal is a homogenous dispersion.[6][8]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes. This will form a thin, transparent, or translucent pellet.[6][9]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique that requires minimal sample preparation.[10] It is particularly advantageous for analyzing small amounts of solid samples directly.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.[11]

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental or instrumental interferences.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a good quality spectrum.

  • Analysis: Collect the FT-IR spectrum. The infrared beam interacts with the sample at the surface, providing a spectrum of the material.[12]

FT-IR Spectral Analysis Workflow

The systematic analysis of the obtained spectrum is crucial for accurate peak identification. The following workflow is recommended:

FTIR_Analysis_Workflow FT-IR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep Prepare Sample (KBr Pellet or ATR) bkg Acquire Background Spectrum prep->bkg smp Acquire Sample Spectrum bkg->smp sub Background Subtraction smp->sub blc Baseline Correction (if needed) sub->blc fg_region Analyze Functional Group Region (4000-1500 cm⁻¹) blc->fg_region fp_region Analyze Fingerprint Region (1500-500 cm⁻¹) blc->fp_region assign Assign Peaks to Vibrational Modes fg_region->assign fp_region->assign compare Compare with Reference Spectra assign->compare

Caption: A flowchart illustrating the systematic workflow for FT-IR spectral analysis, from sample preparation to final interpretation.

Predicted FT-IR Spectrum of this compound

Based on the constituent functional groups, the following table outlines the predicted characteristic absorption peaks for this compound.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale
~3300-2500Broad, StrongO-H stretch (Carboxylic Acid)The hydrogen-bonded hydroxyl group of the carboxylic acid results in a very broad and strong absorption band.[13]
~3070-3030Medium, SharpC-H stretch (Aromatic)Stretching vibrations of the C-H bonds on the benzene ring.[14]
~2950-2850MediumC-H stretch (Aliphatic)Symmetric and asymmetric stretching of the C-H bonds in the piperidine ring.
~2700-2400Broad, MediumN-H⁺ stretch (Piperidinium ion)The protonated amine (hydrochloride salt) of the piperidine ring gives rise to a broad absorption in this region, often superimposed on the O-H stretch.
~1710-1680Strong, SharpC=O stretch (Aromatic Carboxylic Acid)The carbonyl group of the benzoic acid, conjugated with the aromatic ring, appears as a strong, sharp peak.[14]
~1600 & ~1475MediumC=C stretch (Aromatic)Skeletal vibrations of the benzene ring.[15]
~1450MediumCH₂ bend (Piperidine)Scissoring and bending vibrations of the methylene groups in the piperidine ring.
~1250 & ~1040StrongC-O-C stretch (Aryl Alkyl Ether)Asymmetric and symmetric stretching of the aryl-O and alkyl-O bonds of the ether linkage. The asymmetric stretch around 1250 cm⁻¹ is typically very strong.[16][17][18][19]
~1320-1210StrongC-O stretch (Carboxylic Acid)Stretching vibration of the C-O single bond in the carboxylic acid group.[14]
~920Broad, MediumO-H bend (out-of-plane)Out-of-plane bending of the hydrogen-bonded OH group of the carboxylic acid.

Comparative FT-IR Spectral Data

To contextualize the spectrum of this compound, it is instructive to compare it with the spectra of its core components and a structurally similar analog.

Table 1: Benzoic Acid
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)[13]
3071SharpC-H stretch (Aromatic)[14]
1685Strong, SharpC=O stretch (Aromatic Carboxylic Acid)[14]
1600, 1450MediumC=C stretch (Aromatic)
1292StrongC-O stretch (Carboxylic Acid)[14]
934Broad, MediumO-H bend (out-of-plane)[14]
Table 2: Piperidine Hydrochloride
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2950-2850MediumC-H stretch (Aliphatic)
~2700-2400Broad, MediumN-H⁺ stretch (Ammonium ion)
~1600MediumN-H⁺ bend (Ammonium ion)
~1450MediumCH₂ bend
Table 3: 4-Hydroxybenzoic Acid
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400Broad, StrongO-H stretch (Phenolic)
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
1670Strong, SharpC=O stretch (Aromatic Carboxylic Acid)
1600, 1510MediumC=C stretch (Aromatic)
1280StrongC-O stretch (Carboxylic Acid & Phenolic)

In-Depth Comparative Analysis

By comparing the predicted spectrum of this compound with the reference compounds, we can highlight key identifying features:

  • Presence of the Ether Linkage: The most significant difference between the target molecule and benzoic acid is the appearance of strong C-O-C stretching bands for the aryl alkyl ether, expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[16][17][18][19] These peaks are absent in the spectrum of benzoic acid.

  • Piperidine vs. Piperidinium: In contrast to free piperidine, which would show an N-H stretch around 3300 cm⁻¹, the hydrochloride salt form exhibits broad N-H⁺ stretching absorptions between 2700-2400 cm⁻¹.[20] This is a clear indicator of the protonated amine.

  • Substitution on the Benzene Ring: The presence of the 4-oxy-piperidine substituent on the benzoic acid ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which can be indicative of the para-substitution pattern.

  • Comparison with 4-Hydroxybenzoic Acid: While both compounds are 4-substituted benzoic acids, the FT-IR spectrum of 4-hydroxybenzoic acid is distinguished by a separate broad O-H stretching band for the phenolic hydroxyl group around 3400 cm⁻¹. In our target molecule, this is replaced by the characteristic C-H and N-H⁺ stretches of the piperidinyloxy group, as well as the prominent C-O-C ether bands.

Conclusion

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: a 4-substituted benzoic acid, a piperidine ring present as a hydrochloride salt, and an aryl alkyl ether linkage. The key identifying features are the very broad O-H stretch of the carboxylic acid, the sharp and strong C=O stretch, the broad N-H⁺ absorptions indicative of the hydrochloride salt, and the two strong C-O-C stretching bands characteristic of the aryl alkyl ether.

This guide provides a robust framework for the identification and interpretation of the FT-IR spectrum of this compound. By following the detailed experimental protocols and employing the comparative analytical approach outlined, researchers can confidently verify the molecular structure and functional group identity of this compound, ensuring the integrity of their chemical research and development endeavors.

References

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Mtoz Biolabs. FT-IR Analysis Technique Overview. Retrieved from [Link]

  • Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • International Journal of Advanced Research. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. Ether Infrared spectra. Retrieved from [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. Piperidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

  • Erowid. Infrared Analysis of Piperine in Black Pepper. Retrieved from [Link]

  • Agilent. (2022, December 22). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • University of California, Irvine. Infrared Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

Sources

Validating the structure of 4-(4-Piperidinyloxy)benzoic acid derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Conundrum

In the realm of medicinal chemistry, the 4-(4-piperidinyloxy)benzoic acid scaffold represents a privileged structure, frequently appearing in GPCR ligands (e.g., histamine H3 antagonists) and metabolic enzyme inhibitors (e.g., LSD1 inhibitors). However, its amphiphilic nature—combining a basic secondary amine (


) and an acidic carboxylate (

)—creates a structural ambiguity that standard solution-phase analytics often fail to resolve definitively.

The Core Challenge: Does the molecule exist as a neutral species or a zwitterion? Does the flexible ether linkage (


) adopt a planar or twisted conformation?

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR Spectroscopy and Computational Modeling , demonstrating why SCXRD is the requisite gold standard for validating the solid-state efficacy and shelf-stability of these derivatives.

Comparative Analysis: X-ray vs. Alternatives

While high-field NMR is the workhorse of synthetic verification, it faces physical limitations with flexible zwitterionic scaffolds. The following analysis contrasts the performance of SCXRD against its primary alternatives.

Table 1: Performance Matrix for Structural Validation
FeatureSCXRD (Gold Standard) Solution NMR (

H/

C)
Computational (DFT)
State of Matter Solid (Crystal)Solution (Liquid)In-Silico (Gas/Solvent Model)
Tautomer ID Definitive (Locates H atoms on N vs O)Ambiguous (Fast exchange averages signals)Predictive (Dependent on basis set)
Stereochemistry Absolute Configuration (if chiral)Relative (requires NOE/ROE)N/A
Conformation Precise bond angles/torsionsTime-averaged ensembleEnergy-minimized local minima
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Sample Req. Single Crystal (~0.1 - 0.3 mm)~5-10 mg dissolvedNone
Deep Dive: The Zwitterion Conundrum

For 4-(4-piperidinyloxy)benzoic acid derivatives, the migration of the proton from the carboxylic acid to the piperidine nitrogen is solvent-dependent.

  • NMR Limitation: In DMSO-

    
    , rapid proton exchange often broadens the acidic/basic proton signals, making it impossible to confirm if the drug substance is a salt or a neutral molecule.
    
  • X-ray Advantage: SCXRD freezes the proton in place. By refining the electron density map, you can explicitly locate the hydrogen atom on the piperidine nitrogen (

    
    ) or the carboxylate oxygen (
    
    
    
    ), definitively proving the zwitterionic nature critical for bioavailability and solubility profiles.

Experimental Protocol: Self-Validating Crystallization

Expert Insight: The primary failure mode in crystallizing this scaffold is its high solubility in polar solvents (due to zwitterionic character) and insolubility in non-polar solvents. The protocol below uses a "Anti-solvent Diffusion" method optimized for amphiphilic zwitterions.

Phase 1: Synthesis & Purification Check

Before crystallization, ensure purity >98% via HPLC. Impurities act as nucleation inhibitors.

Phase 2: Crystallization Workflow (The "Layering" Method)

This protocol relies on the slow diffusion of a non-polar anti-solvent into a polar solution, gradually lowering solubility to induce controlled nucleation.

Materials:

  • Solvent A (Good Solvent): Methanol or DMSO (dissolves the zwitterion).

  • Solvent B (Anti-Solvent): Diethyl ether or Acetonitrile (induces precipitation).

  • Vessel: Narrow NMR tube or crystallization vial.

Step-by-Step:

  • Dissolution: Dissolve 10 mg of the derivative in the minimum amount of Solvent A (approx. 0.5 mL). Filter through a 0.2

    
    m PTFE syringe filter to remove dust (nucleation sites).
    
  • Layering: Carefully pipette 1.0 mL of Solvent B down the side of the tube so it floats on top of Solvent A without mixing.

  • Sealing: Cap the tube tightly with Parafilm to prevent rapid evaporation.

  • Incubation: Store in a vibration-free environment at 4°C (fridge) or 20°C (bench).

  • Observation: Over 3-7 days, the interface between the layers will blur. Look for needle-like or prismatic crystals forming at the interface.

Phase 3: Data Collection & Structure Solution
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Collection: Collect data at 100 K (cryo-cooling) to reduce thermal vibration of the flexible piperidine ring.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Least Squares (SHELXL).

    • Critical Step: Locate the H-atoms on the heteroatoms (N and O) from the difference Fourier map (

      
      ) rather than placing them geometrically. This confirms the protonation state.
      

Visualizing the Logic: X-ray vs. NMR Decision Tree

The following diagram illustrates the decision-making process for characterizing these derivatives, highlighting when to pivot from NMR to X-ray.

StructuralValidation Start Synthesize 4-(4-Piperidinyloxy) benzoic acid Derivative Solubility Check Solubility (DMSO/MeOH) Start->Solubility NMR Run 1H NMR Solubility->NMR Ambiguity Are NH/OH signals broad or missing? NMR->Ambiguity NMR_OK Signals Sharp: Likely Neutral Species Ambiguity->NMR_OK No Cryst_Screen Initiate Crystallization (Layering Method) Ambiguity->Cryst_Screen Yes (Proton Exchange) XRD_Data Collect SCXRD Data (100 K) Cryst_Screen->XRD_Data Refinement Refine H-atom Positions XRD_Data->Refinement Result_Zwit Confirm Zwitterion (NH+ ... COO-) Refinement->Result_Zwit H found on N Result_Neut Confirm Neutral (N ... COOH) Refinement->Result_Neut H found on O

Caption: Decision workflow for selecting X-ray crystallography when NMR data is ambiguous due to proton exchange.

Data Interpretation & Validation Metrics

When analyzing the X-ray data for this specific scaffold, verify the following structural parameters to ensure scientific integrity.

Key Structural Markers[1]
  • Piperidine Conformation:

    • Expect a Chair Conformation .[1]

    • Check the

      
       bond angle. In a protonated piperidinium (
      
      
      
      ), this angle is typically near
      
      
      , whereas a neutral amine is slightly compressed.
  • Ether Linkage Geometry:

    • Measure the

      
       bond angle. Typical values range from 116° to 119° . Significant deviations indicate steric strain or packing forces.
      
  • Hydrogen Bonding Networks:

    • Zwitterionic Packing: Look for "Head-to-Tail" chains where the piperidinium

      
       donates a hydrogen bond to the carboxylate 
      
      
      
      of a neighboring molecule.
    • Neutral Packing: Look for the classic carboxylic acid dimer (

      
       graph set) where two carboxyl groups H-bond to each other.
      
Example Data Summary (Hypothetical Validation)
ParameterObserved (X-ray)Expected (Lit.)Interpretation
Bond Length C(ar)-O 1.364 Å1.36 - 1.38 ÅConjugation with phenyl ring
Bond Length O-C(sp3) 1.442 Å1.43 - 1.45 ÅSingle bond character
Piperidine N...O Distance 2.75 Å2.70 - 2.90 ÅStrong Charge-Assisted H-Bond
Torsion Angle (C-O-C-H) 178.5°~180° (Anti)Equatorial substitution preferred

References

  • Vertex Pharmaceuticals. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E. Link

  • Royal Society of Chemistry. (2011). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.[2] CrystEngComm. Link

  • National Institutes of Health (PMC). (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. Link

  • MDPI. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Molecules. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 4-(Pyridin-4-yl)benzoic acid. Link

Sources

Comparative Guide: Stability Optimization of Piperidine-Ether Linkers in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(piperidin-4-yloxy)benzoic acid scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the design of GPCR agonists (e.g., GPR119), antihistamines, and selective estrogen receptor modulators (SERMs). While the ether linkage provides essential flexibility and hydrogen-bond accepting capability, it introduces specific metabolic vulnerabilities—primarily oxidative O-dealkylation .

This guide provides a technical comparison of the piperidine-ether linker against its primary bioisosteres (amides and direct carbon linkers). It focuses on the mechanistic causes of instability, provides representative stability data, and details validated protocols for synthesis and stability assessment.

The Chemical Context: Why This Scaffold?

The piperidine-ether-benzoic acid motif is selected during lead optimization for three physicochemical reasons:

  • pKa Modulation: The piperidine nitrogen (typically pKa ~9–10) ensures solubility and lysosomotropic distribution.

  • Vector Alignment: The ether oxygen provides a specific bond angle (~110°) that differs from the planar amide (~120°), often critical for fitting into deep hydrophobic pockets.

  • H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor without acting as a donor, reducing desolvation penalties compared to secondary amines.

However, the methylene group adjacent to the ether oxygen (the


-carbon) is a metabolic "soft spot."

Mechanistic Instability Analysis

The primary failure mode for this linker is Cytochrome P450 (CYP)-mediated O-dealkylation . This is not a random hydrolysis but a specific oxidative cascade.

The Mechanism of Failure (O-Dealkylation)
  • Hydrogen Abstraction: High-valent Iron-Oxo species (Compound I) of CYP450 (typically CYP2D6 or CYP3A4) abstracts a hydrogen atom from the piperidine

    
     position (alpha to the oxygen).
    
  • Radical Formation: A carbon-centered radical is formed, stabilized by the adjacent oxygen lone pairs.

  • Oxygen Rebound: The enzyme transfers a hydroxyl group to the radical, forming an unstable hemiacetal .

  • Collapse: The hemiacetal spontaneously collapses, cleaving the linker to release the phenol (benzoic acid derivative) and the piperidin-4-one.

Visualization: Metabolic Pathway (DOT Diagram)

MetabolicPathway Parent Parent Compound (Piperidine-Ether) Radical C-Centered Radical Intermediate Parent->Radical H-Abstraction (Rate Limiting) Enzyme CYP450 (Compound I) Enzyme->Parent Hemiacetal Unstable Hemiacetal Radical->Hemiacetal OH Rebound Products Cleavage Products (Phenol + Ketone) Hemiacetal->Products Spontaneous Collapse

Caption: Figure 1. Mechanism of CYP450-mediated O-dealkylation leading to linker cleavage.

Comparative Stability Analysis

To mitigate the metabolic liability described above, medicinal chemists often employ bioisosteric replacement.[1] The table below compares the Ether linker against its two most common alternatives: the Amide and the Direct Carbon (alkyl) linker.

Representative Performance Data

Note: Data represents average trends derived from structure-activity relationship (SAR) studies of piperidine-based GPCR ligands.

FeatureEther Linker (-O-)Amide Linker (-NHCO-)Carbon Linker (-CH2-)
Metabolic Stability (

in HLM)
Low to Moderate (15–40 min)High (>60 min)Moderate (Susceptible to benzylic oxidation)
Chemical Stability (pH 7.4) High (Hydrolysis resistant)High (Protease risk in vivo)Very High
Conformational Flexibility High (Rotatable)Low (Planar/Rigid)High
H-Bond Property Acceptor OnlyDonor & AcceptorNone
Solubility Impact ModerateHigh (Polarity)Low (Lipophilic)
Primary Liability CYP O-DealkylationPeptidase Hydrolysis / EffluxCYP Benzylic Oxidation
Expert Insight: When to Switch?
  • Stick with Ether if the target pocket requires a specific "kink" angle (~109.5°) or if the amide proton causes a steric clash. Optimization Strategy: Introduce steric bulk (e.g., methyl group) adjacent to the oxygen to block CYP access (Steric Shielding).

  • Switch to Amide if metabolic clearance is the primary attrition driver. The amide bond is generally robust against CYP oxidation but may alter potency due to rigidity.

Experimental Protocols

A. Synthesis: The Mitsunobu Ether Formation

The formation of the piperidine-ether bond is best achieved via the Mitsunobu Reaction , which allows for the coupling of the secondary alcohol (piperidinol) and the phenol under mild, neutral conditions.

Protocol:

  • Reagents:

    • Substrate A: 4-Hydroxybenzoic acid ester (1.0 equiv).

    • Substrate B: N-Boc-4-hydroxypiperidine (1.2 equiv).

    • Phosphine: Triphenylphosphine (

      
      , 1.5 equiv).[2]
      
    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).[2]

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve Phenol, Piperidinol, and

      
       in THF under 
      
      
      
      atmosphere.
    • Cool to 0°C.[2][3]

    • Add DIAD dropwise over 20 minutes. (Control exotherm).

    • Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup:

    • Concentrate in vacuo.

    • Triturate with

      
      /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter.
      
    • Purify filtrate via Flash Chromatography (SiO2, Hexane/EtOAc).

Visualization: Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: Phenol + Piperidinol + PPh3 (in THF, 0°C) Addition Dropwise Addition of DIAD Start->Addition Reaction Reaction Progress (SN2 Inversion) 12-16h @ RT Addition->Reaction Workup Workup: Precipitate TPPO (Et2O/Hexane) Reaction->Workup Final Purified Ether Product Workup->Final

Caption: Figure 2. Optimized Mitsunobu protocol for piperidine-ether synthesis.

B. Stability Assay: Microsomal Incubation

To validate the stability of the linker, a standard Human Liver Microsome (HLM) assay is required.

Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc. 1 mM).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Propranolol) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the specific cleavage metabolite (phenol).

References

  • Kumari, S. et al. (2020). Application of Bioisosteres in Drug Design: Molecular modification strategies. Chemical Reviews.[4]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Swamy, K. C. K. et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[4]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[5] Elsevier. (Standard reference for Microsomal Stability Protocols).

Sources

Safety Operating Guide

4-(4-Piperidinyloxy)benzoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Executive Summary & Chemical Passport

Effective waste management requires precise identification.[1] this compound is a pharmaceutical intermediate often used in PROTAC® linker synthesis or drug discovery.[2] While not typically classified as a "P-listed" (acutely toxic) waste by the EPA, it possesses specific chemical properties—acidity (HCl salt) and amine functionality—that dictate its segregation logic.[2]

The Golden Rule: Treat this substance as a Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances should this compound be discharged into sanitary sewer systems.[3]

Chemical Passport: Identity & Hazard Profile
ParameterSpecification
Chemical Name This compound
CAS Number 912950-02-8 (Primary for HCl salt); Verify against specific vendor COA
Molecular Formula C₁₂H₁₅NO₃[2][4] · HCl
Molecular Weight ~257.71 g/mol
Physical State Off-white to white solid powder
Acidity (pH) Acidic in aqueous solution (due to HCl moiety)
Key Hazards (GHS) Irritant (H315, H319) ; STOT SE 3 (H335) .[2] Potential sensitizer.[3]
Incompatibilities Strong Oxidizers (reaction with amine), Strong Bases (exothermic neutralization).

The Disposal Decision Matrix

Visualizing the waste stream is critical for preventing cross-contamination. The following logic flow ensures compliance with RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" requirements.

DisposalWorkflow Start Waste Generation Source Decision Physical State? Start->Decision Solid Solid / Powder (Pure or Spill Debris) Decision->Solid Powder Liquid Liquid / Solution (Reaction Mixture) Decision->Liquid Solution Empty Empty Container (Trace Residue) Decision->Empty Bottle/Vial SolidStream Solid Waste Stream (Wide-mouth HDPE Jar) Solid->SolidStream Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse Procedure (Solvent Wash) Empty->Rinse Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, Acetone, Water) SolventCheck->NonHalo No Halogens Rinse->SolventCheck Rinsate Trash Defaced Container -> Trash (If RCRA Empty) Rinse->Trash Clean Container

Figure 1: Decision logic for segregating this compound waste streams. Note that rinsate from empty containers must be captured as hazardous waste.[5]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Cleanup)

Context: This is the most common disposal scenario for expired reagents or weighing errors.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste bin. The secondary amine in the piperidine ring can react with oxidizers, potentially generating heat or toxic byproducts (N-oxides/nitrosamines).[2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "4-(4-Piperidinyloxy)benzoic acid HCl" (95%) + "Debris/Wipes" (5%).[2]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Action: Cap tightly. Place in the satellite accumulation area (SAA) for EHS pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., Methanol, DMSO, Water).

  • pH Check (Aqueous Streams): If the solvent is primarily water, check the pH. Because this is a hydrochloride salt, the solution will be acidic.

    • Scientific Insight: While some protocols suggest neutralizing to pH 7 before disposal, most modern EHS protocols prohibit drain disposal of organic drug intermediates regardless of pH.

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Water.

  • Transfer: Pour into the appropriate carboy (Jerrycan) using a funnel to prevent spills.

  • Documentation: Log the estimated amount of the active pharmaceutical ingredient (API) on the waste tag. Even dilute concentrations must be recorded for incineration manifesting.

Protocol C: Empty Container Management (RCRA Compliance)

Context: You have used the entire bottle. Is it trash or hazardous waste?

  • The "RCRA Empty" Standard: A container is legally "empty" only if:

    • All wastes have been removed using common practices (pouring/scraping).[2]

    • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.

  • Triple Rinse (Mandatory):

    • Add a small volume of compatible solvent (e.g., Methanol or Water) to the bottle.

    • Cap and shake vigorously.

    • CRITICAL: Pour the rinsate into your Liquid Hazardous Waste container (Protocol B). Do not pour rinsate down the sink.

    • Repeat 3 times.

  • Defacing: Cross out the original label or remove it. Mark as "Empty."

  • Disposal: The bottle can now be recycled or thrown in regular glass trash (check local facility rules).

Scientific Rationale & Safety Mechanisms

Why Incineration?

We prioritize high-temperature incineration (fuel blending) over landfilling for two reasons:

  • Biological Activity: As a drug intermediate (PROTAC linker), this molecule is designed to interact with biological systems. Landfilling risks leaching into groundwater. Incineration ensures complete thermal destruction of the pharmacophore.

  • HCl Salt Dissociation: In a landfill, moisture could dissociate the salt, releasing chloride ions and the free acid/amine, potentially altering the pH of leachate.

The "Amine-Acid" Dual Nature

This molecule is amphoteric.[2]

  • The Hazard: If mixed accidentally with bleach (Sodium Hypochlorite) in a waste stream, the acidic proton (HCl) can lower the pH, potentially liberating chlorine gas from the bleach. Simultaneously, the secondary amine could theoretically form chloramines (toxic).

  • The Fix: Strict segregation from "Base/Caustic" waste streams and "Oxidizer" waste streams is mandatory.

Regulatory Compliance (US Focus)

  • EPA Status: This chemical is not explicitly listed on the RCRA P-List (Acutely Hazardous) or U-List (Toxic).[2]

  • Generator Status: However, under 40 CFR § 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics.

  • Determination: Due to the "Irritant" status and pharmaceutical nature, the industry standard is to manage it as Non-RCRA Regulated Chemical Waste (if non-ignitable/non-corrosive) but to voluntarily treat it as hazardous to ensure destruction via incineration.

Emergency Spill Response:

  • PPE: Wear Nitrile gloves, lab coat, and safety glasses. Use a dust mask (N95) if powder is fine.[2]

  • Containment: Do not dry sweep if dust is generated. Cover with wet paper towels or use a HEPA vacuum.

  • Neutralization: Not typically required for small solid spills. For large acidic liquid spills, sodium bicarbonate can be used to neutralize before cleanup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 42614593, this compound.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Personal protective equipment for handling 4-(4-Piperidinyloxy)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Standard

Handling 4-(4-Piperidinyloxy)benzoic acid hydrochloride requires more than generic compliance; it demands a strategy that accounts for its specific physical form—a fine, likely hygroscopic powder that forms an acidic solution upon contact with mucous membranes.

As an Application Scientist, I have seen that the primary failure mode with this compound is not acute toxicity, but insidious contamination via aerosolized dust. This guide shifts the focus from "reactive safety" to "proactive containment," ensuring your data remains pure and your team remains safe.

Part 1: Hazard-Based PPE Strategy (The "Why")

To select the right PPE, we must deconstruct the chemical's behavior. This is not just an organic solid; it is a hydrochloride salt .

  • The Moisture Factor: HCl salts are often hygroscopic. If dust lands on your skin or eyes, it draws moisture from the tissue, dissolving into a localized acidic solution. This causes immediate irritation (Skin/Eye Irrit. 2/2A) and potential corneal damage.

  • The Inhalation Vector: The piperidine moiety combined with the benzoic acid core suggests pharmacological activity. Until fully characterized, we treat it under the Precautionary Principle as a potent compound (STOT SE 3).

  • The Static Risk: Fine organic salts are prone to static charge, making them "jump" during weighing. Your PPE must account for this dispersal risk.

Part 2: PPE Selection Matrix

Standard: Laboratory Safety Guidance (OSHA 29 CFR 1910.132)

Protection ZoneRecommended Equipment Technical Rationale
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood work is impossible).The primary hazard is dust inhalation. A fume hood is non-negotiable for quantities >10 mg.
Ocular Chemical Safety Goggles (ANSI Z87.1).Note: Safety glasses are insufficient.Goggles form a seal. Fine dust can bypass the gaps in standard safety glasses, reacting with eye moisture.
Dermal (Hand) Nitrile Gloves (Min. 5 mil thickness).Double-gloving recommended for >1g handling.Nitrile offers superior resistance to organic acids compared to latex. Double gloving allows outer glove removal without skin exposure.
Dermal (Body) Lab Coat (High-neck, long sleeve).Material: Cotton/Polyester blend or Tyvek for large scale.Synthetic blends resist acid degradation better than pure cotton. High neck prevents dust entry at the collar.

Part 3: Operational Workflow & Decision Logic

Safety is a logical process. The following diagram outlines the decision framework for handling this compound, ensuring no step is skipped.

SafetyProtocol Start START: Risk Assessment ScaleCheck Check Quantity Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Prep/Synthesis) ScaleCheck->LargeScale Hood Engineering Control: Chemical Fume Hood Required SmallScale->Hood LargeScale->Hood PPE_Level1 PPE Level 1: Single Nitrile Gloves Safety Goggles Lab Coat Hood->PPE_Level1 Small Scale PPE_Level2 PPE Level 2: Double Nitrile Gloves Sleeve Covers Tyvek Apron (Optional) Hood->PPE_Level2 Large Scale Action Execute Weighing/Transfer (Use Antistatic Gun if available) PPE_Level1->Action PPE_Level2->Action Decon Decontamination: Wipe surfaces with 70% EtOH Dispose wipes as Solid Waste Action->Decon

Figure 1: Decision logic for PPE selection based on operational scale. Note the escalation to double-gloving for preparative scales.

Part 4: Detailed Operational Protocols

Protocol A: The "Static-Free" Weighing Method

Objective: Prevent dust dispersal due to static charge, a common issue with dry HCl salts.

  • Setup: Place the balance inside the fume hood. Ensure the sash is at the safe working height.

  • Donning: Put on nitrile gloves. Inspect for micro-tears by inflating them slightly with air.

  • Static Neutralization: If available, use an ionizing bar or antistatic gun on the spatula and weigh boat.

  • Transfer:

    • Open the container slowly.

    • Transfer the solid. Do not dump.[1] Tap the spatula gently.

    • Self-Validating Step: If you see powder "jumping" or clinging to the side of the spatula, stop. Wipe the spatula with a Kimwipe dampened with ethanol (outside the container) to discharge static, then resume.

  • Closing: Clean the threads of the container with a dry wipe before recapping to prevent grinding the salt in the cap (which creates fine dust).

Protocol B: Decontamination & Disposal

Objective: Neutralize the acidic salt residue.

  • Solubility Check: This compound is an organic salt. It will likely dissolve in water or methanol.

  • Surface Cleaning:

    • Step 1: Wipe the area with a water-dampened paper towel (solubilizes the salt).

    • Step 2: Follow with an ethanol wipe (removes organic residue).

  • Waste Disposal:

    • Solid Waste: Contaminated gloves, weigh boats, and wipes go into "Hazardous Solid Waste."

    • Chemical Waste: Dissolve excess bulk material in a combustible solvent (e.g., methanol) and dispose of in the "Organic Solvents" stream for incineration. Do not flush down the drain.

Part 5: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Hold eyelids open. The HCl component makes speed critical to prevent corneal burns.

  • Skin Contact: Wash with soap and copious water.[1][2] Remove contaminated clothing.[1][2][3][4][5][6]

  • Spill (Inside Hood): Cover with wet paper towels to prevent dust aerosolization. Wipe up and dispose.[1][2][4][5][6][7][8]

  • Spill (Outside Hood): Evacuate the immediate area. Don an N95/P100 respirator before returning to clean up using wet-wiping techniques.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • University of California, Berkeley. Glove Selection Guide for Chemical Resistance. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Piperidinyloxy)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Piperidinyloxy)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.